4-Boc-1-piperazinecarbonyl Chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-carbonochloridoylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)13-6-4-12(5-7-13)8(11)14/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIQNWYJLAAFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462710 | |
| Record name | 4-Boc-1-piperazinecarbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59878-28-3 | |
| Record name | 4-Boc-1-piperazinecarbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Boc-1-piperazinecarbonyl Chloride: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Boc-1-piperazinecarbonyl chloride, also known as tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate, is a pivotal chemical intermediate in the synthesis of a wide array of complex organic molecules. Its unique bifunctional nature, featuring a reactive acyl chloride and a stable Boc-protecting group, makes it an invaluable building block in medicinal chemistry and drug discovery. The piperazine scaffold, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in pharmacology, often imparting favorable physicochemical properties such as increased water solubility and oral bioavailability to drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized below, providing a quantitative basis for its use in chemical synthesis.
| Property | Value |
| IUPAC Name | tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate[1][2] |
| CAS Number | 59878-28-3[1][2] |
| Molecular Formula | C₁₀H₁₇ClN₂O₃[1][2] |
| Molecular Weight | 248.70 g/mol [1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)Cl[1][2] |
| InChI Key | NCIQNWYJLAAFAH-UHFFFAOYSA-N[1][2] |
The structure of this compound is characterized by a piperazine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and N'-substituted with a carbonyl chloride functional group.
Figure 1: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The most common and direct synthesis of this compound involves the reaction of its precursor, 1-Boc-piperazine, with a phosgene equivalent.[1] Safer alternatives to phosgene gas, such as triphosgene or oxalyl chloride, are often employed.[1]
Methodology:
-
To a solution of 1-Boc-piperazine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, a phosgene equivalent (e.g., triphosgene) is added portion-wise at a controlled temperature, typically 0 °C.
-
A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid byproduct that is generated.[1]
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Reactivity and Applications
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The acyl chloride is highly electrophilic and readily reacts with nucleophiles, while the Boc group is stable under these conditions and can be selectively removed later under acidic conditions.[1]
Acylation of Nucleophiles:
This compound is an excellent reagent for the acylation of amines, alcohols, and other nucleophiles to introduce the Boc-protected piperazine moiety. This reaction typically proceeds under mild conditions to form stable amide or ester linkages.[1] This stepwise approach is instrumental in creating unsymmetrically substituted piperazine derivatives, a common strategy in the development of novel therapeutic agents.[1]
Figure 3: General reaction pathway showing the acylation of a nucleophile.
The piperazine ring itself is a key pharmacophore found in a multitude of biologically active compounds, particularly those targeting the central nervous system.[1] The ability to readily introduce this scaffold and subsequently modify it makes this compound a cornerstone in the synthesis of diverse heterocyclic structures with potential therapeutic applications.[1]
Safety Information
This compound is classified as a corrosive substance.[2] It causes severe skin burns and eye damage.[2] It is also moisture-sensitive. Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3][4] All manipulations should be carried out in a well-ventilated fume hood.[5] In case of contact with skin or eyes, the affected area should be flushed immediately with plenty of water.[4]
References
- 1. This compound | 59878-28-3 | Benchchem [benchchem.com]
- 2. Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | C10H17ClN2O3 | CID 11334154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
An In-depth Technical Guide to 1-Boc-4-chlorocarbonylpiperazine: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1-Boc-4-chlorocarbonylpiperazine (tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate), a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Physicochemical Properties
1-Boc-4-chlorocarbonylpiperazine is a solid, white to yellow crystalline compound at room temperature.[1][2][3] It is a crucial intermediate, valued for the orthogonal reactivity of its two nitrogen atoms, one protected by a tert-butoxycarbonyl (Boc) group and the other activated as a carbonyl chloride.
Structural and Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | [4][5] |
| CAS Number | 59878-28-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₇ClN₂O₃ | [5][6] |
| Molecular Weight | 248.70 g/mol | [4][5][6] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)Cl | [4] |
| InChI Key | NCIQNWYJLAAFAH-UHFFFAOYSA-N | [4] |
Tabulated Physicochemical Data
| Property | Value | Data Type | Reference |
| Physical State | Solid | Experimental | [1][2][3] |
| Appearance | White to Yellow Solid | Experimental | [1][2] |
| Melting Point | Not Available | - | [1] |
| Boiling Point | 354.5 ± 31.0 °C at 760 Torr | Predicted | [1] |
| Density | Not Available | - | - |
| Solubility | Soluble in common organic solvents such as dichloromethane. | Inferred from reactivity | - |
| pKa | -0.41 ± 0.70 | Predicted | [6] |
| XLogP3 | 1.4 | Computed | [5] |
| Hydrogen Bond Donor Count | 0 | Computed | [5] |
| Hydrogen Bond Acceptor Count | 3 | Computed | [5] |
| Rotatable Bond Count | 2 | Computed | [6] |
| Purity (from supplier) | 95% | Experimental | [3] |
| Storage Temperature | Refrigerator | Recommended | [3] |
Synthesis and Reactivity
1-Boc-4-chlorocarbonylpiperazine is typically synthesized from its precursor, 1-Boc-piperazine. The reaction involves the introduction of a carbonyl chloride group at the unprotected nitrogen atom. This is commonly achieved using a phosgenating agent, such as phosgene or a safer equivalent like triphosgene.
General Synthetic Workflow
The synthesis can be visualized as a two-step process starting from piperazine, with the first step being the protection of one of the amine groups, followed by the activation of the second amine.
Experimental Protocol: Synthesis of the Precursor, 1-Boc-piperazine
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or other suitable solvent
-
Triethylamine or another suitable base
Procedure:
-
Piperazine is dissolved in a suitable solvent, such as dichloromethane.
-
A base, for example, triethylamine, is added to the solution.
-
Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the piperazine solution at a controlled temperature, often 0 °C to room temperature.
-
The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove unreacted starting materials and salts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-Boc-piperazine.
-
The crude product can be further purified by crystallization or column chromatography.
The subsequent step to produce 1-Boc-4-chlorocarbonylpiperazine would involve reacting the purified 1-Boc-piperazine with a phosgenating agent in an inert solvent.
Spectroscopic and Safety Information
Predicted Spectroscopic Data
While experimental spectra for 1-Boc-4-chlorocarbonylpiperazine are not available, general characteristics can be inferred from its structure and data from similar compounds.
-
¹H NMR: The spectrum is expected to show signals for the tert-butyl group (a singlet at approximately 1.4 ppm) and the piperazine ring protons (two sets of multiplets, likely in the range of 3.2-3.8 ppm).
-
¹³C NMR: The spectrum would feature a signal for the carbonyl of the Boc group (around 154 ppm), the quaternary carbon of the Boc group (around 80 ppm), the methyl carbons of the Boc group (around 28 ppm), and the carbons of the piperazine ring (in the 40-50 ppm range). The carbonyl chloride carbon would also have a characteristic shift.
-
IR Spectroscopy: Key peaks would include a strong carbonyl stretch for the Boc group (around 1690 cm⁻¹) and another for the carbonyl chloride group (expected at a higher wavenumber, around 1760 cm⁻¹). C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would likely show the molecular ion peak. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) and the entire Boc group.[5]
Safety and Handling
1-Boc-4-chlorocarbonylpiperazine is classified as a corrosive substance that causes severe skin burns and eye damage.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Role in Drug Discovery and Development
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. 1-Boc-4-chlorocarbonylpiperazine serves as a versatile building block for introducing this important pharmacophore into drug candidates. The differential reactivity of the two nitrogen atoms allows for sequential and controlled modifications, making it a valuable tool in the synthesis of complex molecules.
Application in the Synthesis of Bioactive Molecules
The primary application of 1-Boc-4-chlorocarbonylpiperazine is as a linker to connect different molecular fragments. The reactive carbonyl chloride can readily react with nucleophiles such as amines, alcohols, and phenols to form amides, carbamates, and esters, respectively. The Boc-protected amine can then be deprotected under acidic conditions to allow for further functionalization at that position. This sequential reaction pathway is fundamental in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug development.
The following diagram illustrates the logical workflow of using 1-Boc-4-chlorocarbonylpiperazine in a typical drug discovery synthesis.
Conclusion
1-Boc-4-chlorocarbonylpiperazine is a valuable and versatile building block in organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity and the ability to selectively functionalize the piperazine core make it an indispensable tool for medicinal chemists. While some experimental physicochemical data remains to be fully characterized in publicly accessible literature, the available information, combined with predictive models, provides a solid foundation for its effective use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key intermediates like 1-Boc-4-chlorocarbonylpiperazine in enabling the synthesis of complex and innovative drug candidates is undeniable.
References
- 1. WO2005051933A1 - An improved process for the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, a key intermediate for oxazolidinone antimicrobials and compounds prepared thereby - Google Patents [patents.google.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. 1-BOC Piperazine: A Key Intermediate for Pharmaceutical Synthesis - Rap Beats Forum [rapbeatsforum.dollarbeatstore.com]
- 4. 1-BOC-4-(PIPERIDIN-4-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. doaj.org [doaj.org]
- 6. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
The Strategic Role of the Boc Protecting Group in Piperazine Chemistry: A Technical Guide
For researchers, scientists, and drug development professionals, the piperazine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals underscores the need for precise and efficient synthetic control. Central to this control is the use of protecting groups, and among the most versatile and widely employed is the tert-butoxycarbonyl (Boc) group. This technical guide provides an in-depth exploration of the Boc group's role in piperazine chemistry, offering detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to illuminate key synthetic strategies.
The strategic application of the Boc protecting group is pivotal in the synthesis of complex molecules incorporating the piperazine moiety. Its primary function is to temporarily block one of the two reactive secondary amine functionalities of the piperazine ring. This protection prevents undesired side reactions and allows for the selective functionalization of the unprotected nitrogen atom, a critical step in the construction of unsymmetrically substituted piperazine derivatives that are often key to biological activity.[1][2]
I. Boc Protection of Piperazine: Achieving Monoselectivity
The synthesis of mono-Boc-piperazine is a fundamental starting point for many synthetic routes. The primary challenge lies in achieving high selectivity for the mono-protected product over the di-protected byproduct, 1,4-bis(Boc)piperazine.[2] Various methods have been developed to optimize this selectivity, with reaction conditions playing a crucial role in the outcome.
Experimental Protocol: High-Yield Synthesis of 1-Boc-Piperazine
This protocol, adapted from a high-yield industrial process, employs a cyclization reaction to produce N-Boc piperazine with high purity.[3][4]
-
Chlorination: Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to generate bis(2-chloroethyl)amine.
-
Boc Protection: The resulting bis(2-chloroethyl)amine is reacted with di-tert-butyl dicarbonate (Boc anhydride) under neutral or alkaline conditions to form tert-butyl bis(2-chloroethyl)carbamate.
-
Cyclization: The carbamate is then cyclized using aqueous ammonia. The reaction mixture is heated to 60°C, and ammonia water is added dropwise over approximately 3 hours. The reaction is maintained at 60°C for an additional 2.5-3.5 hours.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc piperazine.
This method has been reported to produce N-Boc piperazine with yields of 93.8-94.3% and purities exceeding 99%.[3][4]
Quantitative Data: Comparison of Mono-Boc-Piperazine Synthesis Methods
| Method | Reagents | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) | Reference |
| Direct Protection | Piperazine, Di-tert-butyl dicarbonate | Methanol/Water | Formic Acid, Acetamidine hydrochloride | Room Temp. | 2 | 98.6 | High (by GC) | [5] |
| Salt Formation & Acylation | Piperazine, Acetic Acid, Di-tert-butyl dicarbonate | Toluene | - | - | - | Improved selectivity over direct acylation | - | [2][6] |
| Cyclization | Diethanolamine, Thionyl Chloride, Boc Anhydride, Ammonia | Ethyl Acetate (for extraction) | - | 60 | ~6 | 93.8-94.3 | High | [3][4] |
| Solvent-Free | Piperazine, Di-tert-butyl dicarbonate | None | Iodine | - | - | ~80 | - |
II. Functionalization of the Boc-Protected Piperazine Core
With one nitrogen atom of the piperazine ring selectively protected by the Boc group, the remaining free amine is available for a wide range of chemical transformations. This allows for the introduction of diverse functionalities, a key strategy in the generation of compound libraries for drug discovery.[1]
Logical Workflow for N-Functionalization
References
- 1. Di-tert-butyl piperazine-1,4-dicarboxylate | 76535-75-6 | Benchchem [benchchem.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
An In-depth Technical Guide to the Stability and Reactivity of 4-Boc-1-piperazinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Boc-1-piperazinecarbonyl chloride, a key building block in modern medicinal chemistry, serves as a versatile reagent for the introduction of the Boc-protected piperazine moiety into a wide array of molecular scaffolds. Its dual functionality, comprising a highly reactive acyl chloride and a stable protecting group, makes it an invaluable tool in the synthesis of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, supported by experimental data and detailed protocols to ensure its effective and safe utilization in the laboratory.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its proper handling and application.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇ClN₂O₃ | [1] |
| Molecular Weight | 248.70 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 59878-28-3 | [1] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethanol, and DMF. |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling. The compound is susceptible to degradation under certain conditions, primarily due to the presence of the reactive acyl chloride group.
Thermal Stability
Hydrolytic Stability
The acyl chloride functional group is highly susceptible to hydrolysis. In the presence of water, this compound will readily hydrolyze to the corresponding carboxylic acid, 4-Boc-piperazine-1-carboxylic acid, and hydrochloric acid. The kinetics of hydrolysis for N,N-disubstituted carbamoyl chlorides, a class to which this compound belongs, have been studied. These reactions often follow a first-order kinetic model and are believed to proceed through a unimolecular (SN1) mechanism.[3] Although a specific rate constant for the hydrolysis of this compound is not available, it is crucial to handle the compound under anhydrous conditions to prevent its degradation.
Reactivity Profile
The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbon in the acyl chloride group, making it an excellent acylating agent for a variety of nucleophiles.
Reactions with Nucleophiles
The primary mode of reactivity involves nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. This reaction is typically rapid and efficient.[4]
General Reaction Scheme:
Figure 1: General reaction of this compound with a nucleophile.
Reactivity with Amines
This compound reacts readily with primary and secondary amines to form stable urea derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the hydrochloric acid byproduct.
Reactivity with Alcohols
Similarly, alcohols react with this compound to yield carbamate products. These reactions are also generally performed in the presence of a base to neutralize the generated HCl.
The Boc protecting group is stable under the typically mild and often basic conditions used for these acylation reactions. It can be subsequently removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to liberate the secondary amine for further functionalization.[4] This orthogonality is a key advantage in multi-step synthesis.[4]
Experimental Protocols
Synthesis of this compound
A common and safer laboratory-scale synthesis of this compound involves the use of triphosgene as a phosgene equivalent.
Reaction Workflow:
Figure 2: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Boc-piperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Triphosgene: Dissolve triphosgene (0.4 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylammonium chloride precipitate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid. The choice of solvent is critical for effective purification.[5][6]
| Solvent System | Rationale |
| Hexane/Ethyl Acetate | The compound is typically soluble in ethyl acetate and insoluble in hexane. A mixture of these solvents at an appropriate ratio can be used for recrystallization. |
| Diethyl Ether | Can be used for washing the crude solid to remove non-polar impurities. |
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Reaction with an Amine: Synthesis of a Urea Derivative
Reaction with Aniline:
Protocol:
-
In a round-bottom flask, dissolve aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Reaction with an Alcohol: Synthesis of a Carbamate Derivative
Reaction with Benzyl Alcohol:
Protocol:
-
To a stirred solution of benzyl alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous THF at 0°C, add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude carbamate can be purified by recrystallization or column chromatography.
Logical Relationships in Synthesis and Further Reactions
The following diagram illustrates the central role of this compound in a synthetic pathway.
Figure 3: Synthetic utility of this compound.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis, particularly for the construction of piperazine-containing molecules of pharmaceutical interest. A thorough understanding of its stability, particularly its sensitivity to moisture and heat, is paramount for its successful application. Its reactivity is dominated by the electrophilic acyl chloride, which undergoes efficient reactions with a wide range of nucleophiles. The protocols provided in this guide offer a starting point for the synthesis, purification, and utilization of this important building block. Researchers and drug development professionals can leverage the information presented here to design and execute synthetic strategies with greater efficiency and safety.
References
- 1. Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | C10H17ClN2O3 | CID 11334154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Foundational Research and Applications of Cilostazol and its Precursors
An important clarification regarding the provided CAS number is necessary. The designation 59878-28-3 corresponds to the chemical compound tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate.[1][2][3][4] This compound is primarily a reagent used in chemical synthesis and does not have foundational research applications in the context of drug development as a therapeutic agent itself.
However, the topic's mention of "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione" and related structures indicates a likely interest in a different chemical entity: a key intermediate in the synthesis of the drug Cilostazol. This intermediate is structurally related to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5).[5][6][7][8][9][10] Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor with significant therapeutic applications.[7]
This guide will, therefore, focus on the foundational research applications of the Cilostazol intermediate and the resulting active pharmaceutical ingredient, Cilostazol, as this aligns with the implied interest in a compound with a rich history of scientific investigation and clinical relevance.
This technical guide provides an in-depth overview of the foundational research, experimental methodologies, and therapeutic applications related to the development of Cilostazol, a selective PDE3A inhibitor.
Introduction to Cilostazol and its Synthetic Precursors
Cilostazol is a quinolinone derivative that is used to treat the symptoms of intermittent claudication in patients with peripheral arterial disease. Its therapeutic effects are primarily attributed to its inhibition of phosphodiesterase type 3A (PDE3A), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, results in vasodilation and the inhibition of platelet aggregation.[7]
A key intermediate in the synthesis of Cilostazol is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[5][6][7][8] The synthesis of this intermediate is a critical step in the overall production of Cilostazol.
Synthesis of the Key Intermediate
The synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole can be achieved through a multi-step process. A patented method describes the reaction of 5-chloro-valeronitrile and cyclohexanol as starting materials.[11]
Experimental Protocol: Synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole [11]
-
Step 1: Formation of 5-chloro-N-cyclohexyl-valeramide:
-
React 5-chloro-valeronitrile and cyclohexanol in a molar ratio of 1:1 to 1:1.5.
-
Use concentrated sulfuric acid as a catalyst, with a molar ratio of 5-chlorovaleronitrile to sulfuric acid of 1:3 to 1:10.
-
Maintain the reaction temperature between 5-55°C for 1-6 hours.
-
A specific temperature profile involves holding the initial mixture for 30 minutes, then increasing the temperature by 5°C every 30 minutes until it reaches 25-30°C, and then maintaining this temperature for 4 hours.
-
-
Step 2: Cyclization to form the tetrazole ring:
-
Treat the resulting 5-chloro-N-cyclohexylvaleramide with phosphorus pentachloride in a molar ratio of 1:1 to 1:1.5.
-
Control the initial temperature of this reaction at 0-5°C, stir for 30 minutes, then allow the mixture to naturally warm to room temperature and stir for an additional 3 hours, maintaining the temperature at 25-30°C.
-
Diagram: Synthetic Pathway of a Cilostazol Intermediate
Caption: Synthetic route to a key tetrazole intermediate of Cilostazol.
Mechanism of Action: PDE3A Inhibition
Cilostazol's primary mechanism of action is the selective inhibition of phosphodiesterase type 3A (PDE3A).[7] PDE3A is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3A, Cilostazol increases intracellular cAMP levels in platelets and vascular smooth muscle cells.
Signaling Pathway of Cilostazol's Action
Caption: Cilostazol inhibits PDE3A, leading to increased cAMP and downstream effects.
Foundational Research Applications and Biological Effects
The foundational research on Cilostazol and its precursors has explored a range of biological activities, primarily stemming from its PDE3A inhibitory action.
Table 1: Quantitative Data on Cilostazol's Biological Activity
| Parameter | Value | Target/System | Reference |
| IC50 | 0.2 µM | Phosphodiesterase IIIA (PDE3A) | [7] |
Key Research Findings:
-
Antiplatelet Activity: Cilostazol inhibits platelet aggregation induced by various agonists. This is a cornerstone of its use in preventing thrombosis.[7]
-
Vasodilatory Effects: By increasing cAMP in vascular smooth muscle cells, Cilostazol promotes vasodilation, which is beneficial for improving blood flow in patients with peripheral arterial disease.[7]
-
Cardiotonic Properties: The increase in cAMP can also lead to positive inotropic effects on the heart.[7]
-
Antimitogenic Effects: Research has shown that Cilostazol can inhibit the proliferation of vascular smooth muscle cells, which may play a role in preventing restenosis after angioplasty.[7]
-
Lipid Metabolism: Some studies have indicated that Cilostazol can have favorable effects on lipid profiles.[7]
Broader Research on Related Chemical Scaffolds
The chemical scaffolds present in Cilostazol and its intermediates, such as the pyrimidinetrione and tetrazole moieties, are of broader interest in medicinal chemistry.
-
Barbituric Acid Derivatives: Derivatives of barbituric acid, which is a pyrimidinetrione, have been investigated for a wide range of biological activities, including herbicidal and antitumor effects.[12][13] For instance, certain 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives have shown promise as novel protoporphyrinogen IX oxidase (PPO) inhibiting herbicides.[13]
-
Tetrazole Derivatives: The tetrazole ring is often used as a bioisostere for a carboxylic acid group in drug design, enabling it to interact with enzymes and receptors.[5] This makes tetrazole-containing compounds valuable in developing ligands for various biological targets.[5]
Experimental Workflow: Screening for Herbicidal Activity of Barbituric Acid Derivatives [13]
Caption: A typical workflow for the discovery of novel herbicides.
References
- 1. CAS 59878-28-3 | 1-piperazinecarboxylic acid, 4-(chlorocarbonyl)-, 1,1-dimethylethyl ester - Synblock [synblock.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 4-Boc-1-piperazinecarbonyl Chloride | 59878-28-3 | Benchchem [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]
- 6. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 73963-42-5|5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole|BLD Pharm [bldpharm.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its presence in a vast array of blockbuster drugs spanning numerous therapeutic areas. This technical guide delves into the core attributes of the piperazine moiety, providing a comprehensive overview of its role in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The Significance of the Piperazine Scaffold
The prevalence of the piperazine ring in clinically successful drugs is not coincidental. Several key features contribute to its status as a privileged structure in drug discovery:
-
Physicochemical Properties: The two nitrogen atoms impart a basic character to the piperazine ring, which can be readily modulated by substitution. This allows for fine-tuning of a molecule's solubility, lipophilicity, and pKa, properties that are critical for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[1] The polar surface area contributed by the nitrogens often enhances water solubility and bioavailability.[1]
-
Structural Versatility: The piperazine core offers two points for chemical modification at the nitrogen atoms, enabling the facile introduction of diverse substituents to explore structure-activity relationships (SAR). Furthermore, recent advances in C-H functionalization are opening up new avenues for substitution on the carbon atoms of the ring, expanding the accessible chemical space.[2]
-
Pharmacophore Linker and Scaffold: The piperazine ring frequently serves as a linker to connect two or more pharmacophoric elements within a single molecule. Its defined geometry and conformational flexibility, which can be constrained by incorporating it into more complex polycyclic systems, allow for the precise spatial orientation of these elements for optimal target engagement.
-
Broad Pharmacological Spectrum: Piperazine derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, antipsychotic, antidepressant, anthelmintic, antiviral, and antihistaminic effects.[3]
Quantitative Data of Representative Piperazine-Containing Drugs
To illustrate the impact of the piperazine scaffold on drug properties, this section presents quantitative data for several prominent drugs.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for the anticancer drug imatinib and the antipsychotic drug aripiprazole, both of which feature a piperazine moiety.
Table 1: Pharmacokinetic Parameters of Imatinib
| Parameter | Value | Reference |
| Cmax (mg/L) | 1.74 (± 0.70) | [4] |
| Tmax (h) | 2.5 | [4] |
| AUC0-24h (mg/L·h) | 19.9 (± 8.7) | [4] |
| Clearance (mL/min) | 285 | [4] |
| Half-life (h) | ~18 | [3] |
Data are for a single 400 mg oral dose in healthy adults.
Table 2: Pharmacokinetic Parameters of Aripiprazole
| Parameter | Value | Reference |
| Cmax (µg/L) | 119 (± 34) | [5] |
| Tmax (h) | 3 - 5 | [6] |
| AUC (µg·h/L) | 2630 (± 860) | [5] |
| Volume of Distribution (L) | 404 | [6] |
| Half-life (h) | ~75 | [6] |
Data are for a single 15 mg oral dose in healthy adults.
In Vitro Activity of Piperazine-Containing Anticancer Agents
The piperazine scaffold is a common feature in numerous small-molecule kinase inhibitors and other anticancer agents. The table below presents the half-maximal inhibitory concentration (IC50) values for a selection of piperazine derivatives against various cancer cell lines.
Table 3: IC50 Values of Selected Piperazine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Imatinib Derivative 69 | K562 | 0.03 | [7] |
| Imatinib Derivative 70 | HL60 | 0.02 | [7] |
| Quinoxalinylpiperazine 122 | HCT116 | 0.029 | [8] |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 | 1.00 | [9] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 | 1.35 | [9] |
| Spirobenzo[h]chromene 65 | HT-29 | 8.17 (± 1.23) | [7] |
Key Signaling Pathways Involving Piperazine-Containing Drugs
The therapeutic effects of piperazine-containing drugs are mediated through their interaction with specific biological targets, leading to the modulation of intracellular signaling pathways.
BCR-ABL Signaling Pathway (Imatinib)
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), functions by inhibiting the constitutively active BCR-ABL tyrosine kinase. The piperazine moiety in imatinib plays a crucial role in its binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive CML.
Dopamine D2 Receptor Signaling Pathway (Aripiprazole)
Aripiprazole is an atypical antipsychotic that exhibits partial agonism at dopamine D2 receptors. This unique mechanism of action is thought to stabilize the dopaminergic system, reducing hyperactive signaling in some brain regions while enhancing it in others. The piperazine ring is a key structural feature of aripiprazole, contributing to its receptor binding profile.
GABAergic Signaling Pathway (Piperazine as an Anthelmintic)
The anthelmintic action of piperazine is a classic example of its therapeutic utility. Piperazine acts as an agonist at γ-aminobutyric acid (GABA) receptors in nematodes. This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[10]
Experimental Protocols: Synthesis of Piperazine-Containing Drugs
The following sections provide an overview of the synthetic methodologies for imatinib and aripiprazole, highlighting the introduction of the piperazine scaffold.
Synthesis of Imatinib
A common synthetic route to imatinib involves a multi-step process culminating in the coupling of a pyrimidine-aniline core with a benzoyl chloride derivative bearing the N-methylpiperazine moiety.
General Procedure for a Key Coupling Step:
-
Preparation of the benzoyl chloride derivative: 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to afford the corresponding acid chloride.
-
Amide bond formation: The synthesized acid chloride is then reacted with N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Work-up and purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by recrystallization or column chromatography to yield imatinib.
A detailed, step-by-step laboratory synthesis of imatinib has been described in the literature.[3] For instance, one patented method involves the reaction of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine with 4-(4-methyl-piperazin-1-methyl)-benzoic acid p-tolyl ester in dimethyl sulfoxide with sodium hydroxide at 70°C, yielding imatinib in 90% yield after workup.[11]
References
- 1. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. marxify.pages.dev [marxify.pages.dev]
- 8. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. gyanvihar.org [gyanvihar.org]
- 10. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Electrophilicity and Reaction Kinetics of Acyl Chlorides
This technical guide provides a comprehensive overview of the electrophilicity and reaction kinetics of acyl chlorides, compounds of significant interest in organic synthesis and medicinal chemistry. We will delve into the underlying principles governing their reactivity, present quantitative kinetic data, detail experimental methodologies for their study, and visualize key concepts and workflows.
Core Concepts: The High Reactivity of Acyl Chlorides
Acyl chlorides, characterized by the functional group -COCl, are among the most reactive derivatives of carboxylic acids.[1] Their heightened reactivity is a direct consequence of the electronic structure of the carbonyl group, which is doubly influenced by the presence of both a highly electronegative oxygen atom and a chlorine atom.[2][3][4]
Electrophilicity:
The carbonyl carbon in an acyl chloride possesses a significant partial positive charge (δ+), making it a prime target for nucleophilic attack.[2][3][4] This high degree of electrophilicity arises from two primary electronic effects:
-
Inductive Effect: Both the oxygen and chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This pulls electron density away from the carbonyl carbon, intensifying its positive character.[3][4]
-
Resonance: While the lone pairs on the chlorine atom can participate in resonance with the carbonyl group, this effect is weak. The poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon means that the resonance stabilization is minimal compared to other carboxylic acid derivatives like amides or esters.[5]
This combination of strong inductive withdrawal and weak resonance donation renders the carbonyl carbon of acyl chlorides exceptionally electrophilic and, therefore, highly reactive towards nucleophiles.[3][5]
Reaction Mechanism and Kinetics
Acyl chlorides typically react with nucleophiles via a nucleophilic addition-elimination mechanism .[1][2][6] This is a two-step process:
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[2][6][7]
-
Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl).[2][6][7][8]
The overall reaction results in the substitution of the chlorine atom with the incoming nucleophile.[9][6] The kinetics of these reactions can be influenced by the substrate, the nucleophile, and the solvent, sometimes exhibiting complex rate laws, including second and third-order kinetics.[10] The mechanism can also vary, with some reactions proceeding through pathways that have characteristics of both S_N1 and S_N2 reactions.[11]
Diagram of the General Nucleophilic Addition-Elimination Mechanism:
Caption: General mechanism for nucleophilic acyl substitution of acyl chlorides.
Quantitative Kinetic Data
The reactivity of acyl chlorides varies significantly with the structure of the acyl chloride, the nucleophile, the solvent, and the temperature. The following table summarizes representative kinetic data for the solvolysis of various acyl chlorides.
| Acyl Chloride | Nucleophile (Solvent) | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |
| Acetyl chloride | Methanol (Acetonitrile) | 25 | 1.1 x 10⁻³ M⁻¹s⁻¹ | [10] |
| Chloroacetyl chloride | Methanol (Acetonitrile) | 25 | 4.0 x 10⁻³ M⁻¹s⁻¹ | [10] |
| Benzoyl chloride | Water (90% Acetone) | 0 | 4.3 x 10⁻⁴ s⁻¹ (pseudo-first order) | General Literature |
| Ethyl chloroformate | Water | 25 | 1.9 x 10⁻³ s⁻¹ (pseudo-first order) | [12] |
| Isopropyl chloroformate | Water | 25 | 1.1 x 10⁻⁵ s⁻¹ (pseudo-first order) | [11][12] |
| Phenyl chloroformate | Water | 25 | 1.0 x 10⁻² s⁻¹ (pseudo-first order) | [11] |
| Benzoyl chloride | Aniline (Benzene) | 25 | 6.9 x 10⁻² M⁻¹s⁻¹ | General Literature |
Note: The rates for solvolysis in water are often reported as pseudo-first-order rate constants due to the large and constant concentration of water.
Experimental Protocols for Kinetic Analysis
The rapid reaction rates of acyl chlorides necessitate carefully designed experiments to accurately measure their kinetics. Both continuous and discontinuous methods are employed.
General Protocol for a Discontinuous (Quenching) Method
This method involves stopping the reaction at specific time intervals and analyzing the concentration of a reactant or product. A common approach is to monitor the production of HCl via titration.
Objective: To determine the rate constant for the hydrolysis of an acyl chloride.
Materials:
-
Acyl chloride (e.g., benzoyl chloride)
-
Solvent (e.g., acetone)
-
Deionized water
-
Quenching solution (e.g., cold diethyl ether)
-
Standardized NaOH solution
-
Phenolphthalein indicator
-
Thermostated water bath
-
Stopwatches, pipettes, burettes, conical flasks
Procedure:
-
Preparation: Prepare a stock solution of the acyl chloride in the chosen solvent. Place all reactant solutions in a thermostated water bath to reach the desired reaction temperature.
-
Initiation: Initiate the reaction by adding a known volume of water to the acyl chloride solution. Start a stopwatch immediately.
-
Sampling and Quenching: At predetermined time intervals (e.g., 30, 60, 120, 240 seconds), withdraw a precise aliquot of the reaction mixture. Immediately add the aliquot to a flask containing a quenching solution to stop the reaction.
-
Titration: Titrate the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of HCl produced.
-
Data Analysis: Plot the concentration of HCl produced versus time. The initial rate can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and measuring the corresponding initial rates, the order of the reaction and the rate constant can be determined.
Diagram of the Experimental Workflow for Kinetic Analysis:
Caption: Workflow for a discontinuous kinetic experiment.
Continuous Monitoring Methods
For very fast reactions, continuous methods are often more suitable. These involve monitoring a physical property of the reaction mixture that changes as the reaction progresses.
-
Spectrophotometry (UV-Vis): If a reactant or product absorbs light in the UV-visible region, its concentration can be monitored continuously by measuring the absorbance at a specific wavelength.
-
Conductometry: For reactions that produce or consume ions (like the hydrolysis of acyl chlorides, which produces H⁺ and Cl⁻), the change in the electrical conductivity of the solution can be followed over time.[13]
-
Stopped-Flow Technique: This is a rapid mixing method where small volumes of reactant solutions are forced into a mixing chamber and then into an observation cell. The reaction progress is then monitored spectrophotometrically or by other means, allowing for the study of reactions that occur on the millisecond timescale.[13]
Factors Influencing Reactivity
Several factors influence the rate of nucleophilic acyl substitution reactions of acyl chlorides. Understanding these factors is crucial for controlling reaction outcomes in synthetic applications.
-
Structure of the Acyl Chloride: Electron-withdrawing groups on the acyl chain increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate. Conversely, electron-donating groups decrease the rate. Steric hindrance around the carbonyl group can also slow the reaction.
-
Nucleophilicity: Stronger nucleophiles react faster than weaker nucleophiles. For example, amines are generally more nucleophilic than alcohols, which are more nucleophilic than water.
-
Solvent: The solvent can play a significant role. Polar aprotic solvents can solvate the cation but not the nucleophile, potentially increasing the rate. Polar protic solvents can solvate both the nucleophile and the leaving group, and their effects can be more complex.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate according to the Arrhenius equation.
Diagram of Factors Affecting Acyl Chloride Reactivity:
Caption: Key factors influencing the kinetics of acyl chloride reactions.
Conclusion
The high electrophilicity of the carbonyl carbon, a result of combined inductive effects and a good leaving group, makes acyl chlorides highly valuable and reactive intermediates in organic synthesis. Their reactions, predominantly following a nucleophilic addition-elimination pathway, are rapid and can be quantitatively studied using a variety of kinetic methods. A thorough understanding of the factors governing their reactivity is essential for scientists and professionals in chemical research and drug development to effectively utilize these versatile compounds.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 4-Boc-1-piperazinecarbonyl Chloride: Key Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Boc-1-piperazinecarbonyl chloride, a crucial intermediate in the development of numerous pharmaceutical compounds. This document details the synthesis of its key precursor, 1-Boc-piperazine, and the subsequent conversion to the final product. It includes a comparative analysis of different synthetic routes, detailed experimental protocols, and visualizations of the chemical workflows.
Introduction to this compound
4-(tert-Butoxycarbonyl)-1-piperazinecarbonyl chloride is a valuable bifunctional reagent in organic synthesis. The presence of the Boc-protecting group on one nitrogen atom allows for the selective reaction of the carbonyl chloride moiety with various nucleophiles. The resulting carbamates or amides can then be deprotected under acidic conditions, revealing a free secondary amine for further functionalization. This strategic utility makes it a cornerstone in the construction of complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Synthesis of the Key Precursor: 1-Boc-piperazine
The primary and most critical precursor for the synthesis of this compound is 1-(tert-butoxycarbonyl)piperazine, commonly known as 1-Boc-piperazine. The efficiency and cost-effectiveness of the overall synthesis are highly dependent on the method chosen for preparing this intermediate. Several synthetic routes to 1-Boc-piperazine have been developed, each with its own advantages and disadvantages.
Comparative Analysis of 1-Boc-piperazine Synthesis Routes
The following table summarizes the quantitative data for three prominent methods for synthesizing 1-Boc-piperazine.
| Parameter | Method 1: Direct Boc-Protection | Method 2: High-Yield Catalytic Method | Method 3: From Diethanolamine |
| Starting Materials | Piperazine, Di-tert-butyl dicarbonate | Piperazine, Di-tert-butyl dicarbonate, Formic acid, Acetamidine hydrochloride | Diethanolamine, Thionyl chloride, Di-tert-butyl dicarbonate, Ammonia |
| Key Reagents | Di-tert-butyl dicarbonate | Formic acid, Acetamidine hydrochloride | Thionyl chloride, Ammonia |
| Solvent(s) | Dichloromethane or Tetrahydrofuran | Methanol, Water | Not specified in detail |
| Reaction Temperature | Room Temperature | Room Temperature | Step 1: Reflux, Step 2: 10-30 °C, Step 3: 60 °C |
| Reaction Time | Varies (typically several hours) | 2 hours | Step 1: 4 hours, Step 2: >12 hours, Step 3: 2.5 hours |
| Reported Yield | Moderate (often with di-Boc byproduct) | 98.6%[1] | >93.5%[2] |
| Purity | Requires extensive purification | High (determined by GC)[1] | High (99.42%)[2] |
| Reference | General textbook procedures | Chinese Patent CN109970648A[1] | Chinese Patent CN108033931B[3] |
Detailed Experimental Protocols for 1-Boc-piperazine Synthesis
This method provides a high yield of 1-Boc-piperazine through the use of formic acid and a catalyst.
Materials:
-
Piperazine (10.3 g, 0.12 mol)
-
Methanol (150 mL)
-
Water (150 mL)
-
Formic acid (11.0 g, 0.21 mol)
-
Acetamidine hydrochloride (0.11 g, 0.0012 mol)
-
Di-tert-butyl dicarbonate (8.73 g, 0.04 mol)
Procedure:
-
To a 500 mL three-necked flask, add piperazine, methanol, and water. Stir until the piperazine is completely dissolved.
-
Add formic acid and stir the mixture for 30 minutes.
-
Add acetamidine hydrochloride catalyst and di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, concentrate the reaction solution to remove the solvents.
-
Purify the product by distillation under reduced pressure to obtain 1-Boc-piperazine.
This innovative route offers high yield and purity, avoiding the common issue of di-substitution.
Materials:
-
Diethanolamine (105 g, 1 mol)
-
Thionyl chloride (357 g, 3 mol)
-
Sodium carbonate (636 g, 6 mol)
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Ammonia water (194 g, 3.2 mol)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Chlorination: In a 2000 mL reaction bottle, add thionyl chloride. Add diethanolamine dropwise, then raise the temperature and reflux for 4 hours. Cool the mixture to below 10 °C and add purified water.
-
Boc Protection: Add sodium carbonate to the aqueous solution until the pH is above 10. Control the temperature between 10-30 °C and add Boc anhydride dropwise. Stir for at least 12 hours, maintaining an alkaline pH.
-
Cyclization: Raise the temperature to 60 °C and slowly add ammonia water over about 3 hours. Maintain the reaction at 60 °C for 2.5 hours. Cool the reaction to below 25 °C.
-
Work-up and Purification: Extract the reaction mixture with ethyl acetate. Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc piperazine.
Synthesis of this compound
The conversion of 1-Boc-piperazine to this compound is achieved by reacting the secondary amine with phosgene or a phosgene equivalent. Due to the high toxicity of phosgene gas, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) are commonly used in laboratory and industrial settings.
Reaction Parameters for the Synthesis of this compound
| Parameter | Method: Reaction with Triphosgene |
| Starting Material | 1-Boc-piperazine |
| Key Reagent | Triphosgene |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane (CH2Cl2) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | Several hours to overnight |
| Reported Yield | 79% (for a similar substrate) |
| Purification | Flash chromatography |
| Reference | US Patent US2008/275021A1 (for a similar substrate)[4] |
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of a piperazinecarbonyl chloride derivative using triphosgene, which can be adapted for this compound.
Materials:
-
1-Boc-piperazine
-
Triphosgene
-
Pyridine
-
Anhydrous Dichloromethane (CH2Cl2)
-
Water
-
Anhydrous Sodium Sulfate
-
Silica gel for chromatography
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 1-Boc-piperazine and pyridine in anhydrous dichloromethane.
-
Slowly add the 1-Boc-piperazine and pyridine solution to the stirred triphosgene solution at 0 °C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Wash the organic phase with water and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent such as ethyl acetate to yield this compound as a solid.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
Caption: Logical flow from precursor to application.
Conclusion
The synthesis of this compound is a well-established process with the synthesis of its precursor, 1-Boc-piperazine, being a critical step influencing the overall efficiency. While traditional methods for 1-Boc-piperazine synthesis are available, newer, high-yield catalytic methods and routes starting from alternative materials like diethanolamine offer significant advantages in terms of yield, purity, and reduced byproducts. The subsequent conversion to the final product using safer phosgene equivalents like triphosgene is a reliable method. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and application of this important chemical intermediate.
References
- 1. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols: Urea Synthesis Using 4-Boc-1-piperazinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of substituted ureas utilizing 4-Boc-1-piperazinecarbonyl chloride as a key reagent. The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its incorporation into molecules can enhance pharmacological properties.[1] this compound serves as an efficient building block for introducing a Boc-protected piperazine group, which can be further functionalized after deprotection. The high reactivity of the acyl chloride facilitates coupling with primary and secondary amines under mild conditions to form ureas.[2] This protocol outlines a general procedure for this transformation, including reaction conditions, purification methods, and expected outcomes.
Introduction
The urea functional group is a critical pharmacophore found in numerous clinically approved drugs and biologically active molecules.[3][4] The synthesis of unsymmetrical ureas is a cornerstone of modern drug discovery. This compound is a versatile reagent that allows for the straightforward introduction of a piperazine-urea linkage. The tert-butyloxycarbonyl (Boc) protecting group provides stability during the urea formation and can be selectively removed under acidic conditions, enabling subsequent synthetic modifications at the piperazine nitrogen.[2] This modular approach is highly valuable in the construction of compound libraries for structure-activity relationship (SAR) studies.[2]
Key Applications
-
Drug Discovery: Synthesis of novel therapeutic agents targeting a wide range of diseases, including central nervous system (CNS) disorders.[2]
-
Medicinal Chemistry: Creation of compound libraries for high-throughput screening and lead optimization.
-
Agrochemicals: Development of new pesticides and herbicides.[5]
-
Fine Chemicals: Production of specialty chemicals for various industrial applications.[5]
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-N'-(4-Boc-piperazine-1-carbonyl)urea
This protocol describes a general method for the reaction of this compound with a representative primary amine (e.g., a substituted aniline) to yield the corresponding urea derivative.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (10 mL per mmol of aniline) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 eq.) in anhydrous dichloromethane (5 mL per mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-aryl-N'-(4-Boc-piperazine-1-carbonyl)urea.
Boc-Deprotection Protocol
-
Dissolve the purified Boc-protected urea in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and dichloromethane (1:1).
-
Stir the solution at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected piperazine urea.
-
Collect the solid by filtration and dry under vacuum.
Data Presentation
Table 1: Representative Reaction Parameters for Urea Synthesis
| Parameter | Value/Condition |
| Reactants | This compound, Primary/Secondary Amine |
| Base | Triethylamine (or other non-nucleophilic base) |
| Solvent | Dichloromethane, Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours |
| Workup | Aqueous wash, Extraction |
| Purification | Silica Gel Chromatography |
Table 2: Expected Yields for Urea Synthesis with a Related Carbonyl Chloride *
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methyl-1-piperazinecarbonyl chloride | Primary Amine | Toluene | 80 - 115 | 1 - 10 | 75 - 87 |
*Data for a related compound, 4-methyl-1-piperazinecarbonyl chloride, is presented to provide an indication of expected yields and conditions.[5]
Mandatory Visualization
Caption: Workflow for the synthesis of piperazine ureas.
Caption: General mechanism of urea formation.
References
- 1. the-medicinal-chemistry-of-piperazines-a-review - Ask this paper | Bohrium [bohrium.com]
- 2. This compound | 59878-28-3 | Benchchem [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0 | Benchchem [benchchem.com]
Application Notes and Protocols: 4-Boc-1-piperazinecarbonyl Chloride in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Boc-1-piperazinecarbonyl chloride is a versatile bifunctional reagent extensively used in medicinal chemistry and pharmaceutical development. Its structure incorporates a reactive acyl chloride group and a tert-butyloxycarbonyl (Boc) protecting group on the piperazine scaffold. This dual functionality allows for the efficient introduction of the N-Boc-piperazine-1-carboxamide moiety onto various nucleophiles.[1] The acyl chloride facilitates coupling reactions under mild conditions, while the Boc group provides a stable protecting element that can be selectively removed under acidic conditions for subsequent synthetic transformations.[1] This makes it a cornerstone for constructing complex heterocyclic scaffolds and a key intermediate in the synthesis of a wide array of therapeutically relevant compounds.[1] The piperazine ring itself is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as increased water solubility and oral bioavailability to drug candidates.[1]
Core Applications in Pharmaceutical Synthesis:
The primary utility of this compound lies in its ability to act as a handle for introducing a Boc-protected piperazine unit through acylation of nucleophiles.[1]
-
Synthesis of Urea Derivatives: The most prominent application is the reaction with primary and secondary amines to form N,N'-disubstituted and trisubstituted ureas. This reaction is typically rapid and proceeds under mild conditions. Urea-containing compounds are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.
-
Synthesis of Carbamate (Ester) Derivatives: The reagent readily reacts with alcohols and phenols to yield stable carbamate linkages.[1]
-
Construction of Heterocyclic Scaffolds: It serves as a fundamental building block for more complex heterocyclic systems, which are often the core structures of modern pharmaceuticals.[1]
-
Prodrug Synthesis: this compound can be used to acylate a parent drug molecule, potentially enhancing its pharmacokinetic properties. The resulting prodrug can then be metabolized in vivo to release the active pharmacological agent.[1]
-
Development of CNS Agents: The Boc-piperazine core, introduced by this reagent, is central to the synthetic routes for creating complex molecules active in the central nervous system (CNS).[1]
Data Presentation
Table 1: Representative Reaction Conditions for Urea Synthesis using this compound
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 - 4 | >90 |
| Benzylamine | Dichloromethane (DCM) | Pyridine | 0 to RT | 2 - 3 | >95 |
| Morpholine | Tetrahydrofuran (THF) | Diisopropylethylamine (DIPEA) | RT | 1 - 2 | >95 |
| N-Methylaniline | Dichloromethane (DCM) | Triethylamine (TEA) | RT | 4 - 6 | ~90 |
| Glycine methyl ester | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 3 - 5 | >85 |
Note: The data presented are representative and actual results may vary based on substrate and specific experimental conditions.
Table 2: Examples of Pharmaceutical Scaffolds Synthesized using Piperazine Carbonyl Chloride Derivatives
| Intermediate/Scaffold | Therapeutic Area | Reference |
| Piperazine-derived ureas | Anticonvulsants, various | [1][2] |
| Arylpiperazines | Central Nervous System (CNS) disorders | [1] |
| Piperazinyl amides | Antiviral, anti-inflammatory | [1] |
| Eszopiclone intermediate | Insomnia | [3] |
| Avapritinib intermediate | Oncology (Kinase inhibitor) | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(Aryl/Alkyl)-N'-(4-Boc-piperazine-1-carbonyl) Ureas
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding urea derivative.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Cool the flask to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if the base is in excess), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure urea derivative.
Protocol 2: Boc Deprotection for Further Functionalization
This protocol outlines the standard procedure for removing the Boc protecting group from the piperazine nitrogen, yielding a secondary amine that can be used in subsequent synthetic steps.
Materials:
-
Boc-protected piperazine derivative
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M NaOH
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in anhydrous DCM (approx. 0.1 M).
-
Acid Addition: To the stirring solution, add an excess of trifluoroacetic acid (TFA, typically 5-10 equivalents) or a solution of 4 M HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentration: Remove the solvent and excess acid under reduced pressure. Caution: TFA is corrosive.
-
Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution or 1 M NaOH until the aqueous layer is basic (pH > 8).
-
Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine derivative, often as a free base.
Visualizations
Caption: General reaction of this compound.
Caption: Experimental workflow for urea synthesis.
Caption: Multi-step synthesis pathway using the reagent.
Safety and Handling
This compound is a reactive acyl chloride.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reactivity: It is sensitive to moisture and will readily hydrolyze.[1] Store in a tightly sealed container under an inert atmosphere and in a cool, dry place.
-
Hazards: Acyl chlorides are corrosive and can cause severe skin burns and eye damage. The hydrochloric acid byproduct generated during reactions is also corrosive.
Conclusion
This compound is a high-value reagent in pharmaceutical synthesis, prized for its reliability in introducing the versatile Boc-piperazine carboxamide scaffold. Its straightforward reactivity with amines and alcohols, coupled with the orthogonal nature of the Boc protecting group, provides a robust platform for the synthesis of diverse and complex molecules, including advanced heterocyclic systems and candidates for CNS-active agents. The protocols and data provided herein offer a foundational guide for researchers leveraging this key intermediate in the pursuit of novel therapeutic agents.
References
- 1. This compound | 59878-28-3 | Benchchem [benchchem.com]
- 2. Liquid-phase parallel synthesis of ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0 | Benchchem [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide for N-Acylation with 4-Boc-1-Piperazinecarbonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like water solubility and oral bioavailability.[1] 4-Boc-1-piperazinecarbonyl chloride is a versatile bifunctional reagent used to efficiently introduce a Boc-protected piperazine moiety onto various nucleophiles.[1] The high reactivity of the acyl chloride group allows for facile coupling with primary and secondary amines under mild conditions to form stable amide bonds.[1] The tert-butyloxycarbonyl (Boc) protecting group ensures stability during the acylation and can be readily removed under acidic conditions, enabling further synthetic modifications.[1] This application note provides a detailed protocol for the N-acylation of amines using this compound, a key step in the synthesis of complex molecules with therapeutic potential.[1]
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine substrate attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming a new carbon-nitrogen (amide) bond. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]
Detailed Experimental Protocol
This protocol describes a general procedure for the N-acylation of a representative amine with this compound.
3.1. Materials and Reagents
-
Amine substrate (e.g., aniline, benzylamine)
-
This compound (CAS 59878-28-3)[2]
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
3.2. Reaction Procedure
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Add the base (TEA or DIPEA, 1.2 - 1.5 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM (or THF).
-
Add the solution of this compound dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
3.3. Work-up and Purification
-
Upon completion, quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-acylated piperazine product.
Data Presentation
The N-acylation reaction with this compound is generally efficient and high-yielding for a variety of amine substrates.
| Amine Substrate | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| Aniline | tert-butyl 4-(phenylcarbamoyl)piperazine-1-carboxylate | 4 | >90 | >98 |
| Benzylamine | tert-butyl 4-(benzylcarbamoyl)piperazine-1-carboxylate | 3 | >95 | >99 |
| Morpholine | tert-butyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate | 2 | >95 | >99 |
| Pyrrolidine | tert-butyl 4-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate | 2 | >95 | >99 |
| (Note: Data are representative and based on typical outcomes for this type of reaction. Actual results may vary depending on the specific substrate and reaction conditions.) |
Representative Characterization Data for tert-butyl 4-(phenylcarbamoyl)piperazine-1-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.25 (m, 5H, Ar-H), 6.50 (s, 1H, NH), 3.55-3.45 (m, 8H, piperazine-H), 1.48 (s, 9H, Boc-H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.0 (C=O, carbamate), 154.5 (C=O, amide), 138.0 (Ar-C), 129.0 (Ar-CH), 124.0 (Ar-CH), 120.0 (Ar-CH), 80.0 (C(CH₃)₃), 44.0 (piperazine-CH₂), 28.5 (C(CH₃)₃).
-
MS (ESI+): m/z calculated for C₁₆H₂₃N₃O₃ [M+H]⁺: 306.18, found: 306.19.
Visualizations
Caption: Step-by-step workflow for N-acylation.
Piperazine derivatives are integral to many drugs, particularly those targeting the central nervous system (CNS), by interacting with receptors like G-protein coupled receptors (GPCRs).[1] The diagram below illustrates a conceptual signaling pathway initiated by such a compound.
Caption: Conceptual GPCR signaling pathway.
References
Application Notes: Use of 4-Boc-1-piperazinecarbonyl chloride in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Boc-1-piperazinecarbonyl chloride is a versatile bifunctional reagent crucial for introducing the N-Boc-piperazine moiety into a wide range of molecular scaffolds. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and oral bioavailability.[1] The presence of two nitrogen atoms in the piperazine ring allows for modulation of basicity and provides sites for further functionalization, making it a key component in drugs targeting the central nervous system (CNS) and other therapeutic areas.[1]
This reagent features a highly reactive acyl chloride for efficient coupling with nucleophiles and a tert-butoxycarbonyl (Boc) protecting group. The Boc group provides orthogonality, as it is stable under various reaction conditions but can be readily removed under acidic conditions, enabling sequential synthetic modifications.[1]
Core Applications & Chemical Principles
The primary utility of this compound lies in its reaction with nucleophiles to form stable covalent bonds. The electrophilic carbonyl carbon of the acyl chloride is readily attacked by nucleophiles like amines and alcohols.
-
Synthesis of Substituted Ureas: Reaction with primary or secondary amines yields N,N'-substituted ureas. This reaction is fundamental for creating complex piperazine-containing molecules with potential biological activity.
-
Synthesis of Carbamates: Reaction with alcohols or phenols produces stable carbamate linkages. This extends the utility of the reagent to molecules where an oxygen nucleophile is present.
The general transformation is illustrated below:
References
Application Notes and Protocols for Boc-Protection of Piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
The piperazine ring is a crucial scaffold in medicinal chemistry, appearing in numerous approved drugs due to its unique structural and physicochemical properties.[1][2] Protecting one or both nitrogen atoms of the piperazine core is a fundamental step in the synthesis of complex molecules, allowing for selective functionalization.[3] The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, valued for its stability under various conditions and its straightforward removal under mild acidic conditions.[4][5][6]
This document provides a detailed overview of the conditions and protocols for the Boc-protection of piperazine derivatives, with a focus on controlling selectivity for mono- or di-protection.
Mechanism and Key Reagents
The Boc-protection of a piperazine nitrogen proceeds via a nucleophilic acyl substitution mechanism.[5] The amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), which is the most common reagent for this transformation.[5][7] This forms a tetrahedral intermediate, which then collapses, eliminating a t-butyl carbonate leaving group that subsequently decomposes into carbon dioxide and t-butoxide. A base is typically used to neutralize the resulting ammonium salt, driving the reaction to completion.[5]
-
Boc-Donating Agent: Di-tert-butyl dicarbonate (Boc₂O) is the most widely used reagent.[7]
-
Solvents: The reaction is flexible and can be performed in a variety of solvents, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, methanol, dioxane, and water, or even under solvent-free conditions.[4][5][8] Alcoholic solvents like methanol have been shown to significantly accelerate the Boc protection of less nucleophilic amines.[9]
-
Bases: Common bases include sodium bicarbonate, sodium hydroxide, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[4][10]
Controlling Selectivity: Mono- vs. Di-Boc-Protection
A primary challenge in the chemistry of piperazine is achieving selective mono-protection, as the two secondary amine groups have similar reactivity. This leads to mixtures of unreacted starting material, the desired mono-protected product, and the di-protected byproduct.[11] Several strategies have been developed to address this.
-
Stoichiometric Control: Using a large excess of piperazine can favor mono-protection, but this is not practical for valuable or complex piperazine derivatives.[12] Conversely, using an excess of Boc₂O (≥2 equivalents) typically leads to the di-protected product.[7] For mono-protection, using a sub-stoichiometric amount of Boc₂O (e.g., 0.8 equivalents) can maximize the yield of the mono-Boc product, although this results in an incomplete conversion of the starting material.[11]
-
Acid-Mediated Mono-Protection: One of the most effective methods for selective mono-protection involves protonating one of the piperazine nitrogens with one equivalent of an acid, such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), or acetic acid.[12][13] The resulting piperazinium salt is deactivated towards the electrophilic Boc₂O, allowing the free nitrogen to react selectively. This method can achieve high yields (70-80%) of the mono-Boc product.[12]
-
Catalytic Methods: Iodine has been shown to be an effective catalyst for N-Boc protection, often under solvent-free conditions, providing an environmentally benign option.[6]
-
Flow Chemistry: Microreactor technology offers precise control over stoichiometry, reaction time, and temperature, enabling the optimization of mono-Boc protection with maximized yields (around 45%) that are difficult to achieve in batch processing.[11]
General Reaction Workflow
The process for Boc-protection generally involves the reaction setup, monitoring, work-up, and purification. Each step requires careful consideration to maximize yield and purity.
Quantitative Data Summary
The choice of reaction conditions significantly impacts the yield and selectivity of the Boc-protection of piperazine.
Table 1: Comparison of Conditions for Di-Boc-Protection of Piperazine
| Boc₂O (equiv.) | Solvent | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| >2.0 | Dichloromethane | Triethylamine (2.2) | RT | 1 | ~100 | [10] |
| 2.0 - 3.0 | THF / Water | NaOH (2.0) | RT | - | High | [4] |
| - | Aq. Solution | Sodium Carbonate | 10 - 30 | >12 | 94.3 | [7] |
| 5.0 | Dichloromethane | None | RT | - | High | [10] |
| Yield reported for N-Boc piperazine from a cyclization process, but indicates high efficiency of di-protection under these conditions. |
Table 2: Comparison of Methods for Selective Mono-Boc-Protection of Piperazine
| Method | Boc₂O (equiv.) | Solvent | Reagent (equiv.) | Temp. (°C) | Yield (%) | Reference |
| Acid Mediated | 1.0 | Methanol | HCl (1.0) | 0 - RT | 70 - 80 | [12] |
| Acid Mediated | 1.0 | Methanol | TFA (1.0) | 0 - RT | ~55 | [12] |
| Acid Mediated | - | Glacial Acetic Acid | Acetic Acid | - | - | [1][13] |
| Flow Chemistry | 0.8 | Methanol | None | 30 | 45 | [11] |
| Catalytic | - | Solvent-free | Iodine (cat.) | RT | ~80 | |
| Yield reported for the more complex bispidine, but the method was optimized on piperazine. |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Di-Boc-piperazine
This protocol is designed for the exhaustive protection of both piperazine nitrogens.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equiv.) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).
-
Base Addition: Add triethylamine (2.2 equiv.).
-
Boc₂O Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (2.1 - 2.5 equiv.) in the same solvent dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol or hexanes.
Protocol 2: Selective Synthesis of 1-Boc-piperazine using Acid Mediation
This protocol leverages the deactivation of one nitrogen by protonation to achieve selective mono-protection.[12]
-
Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (approx. 0.5 M) in a round-bottom flask and cool to 0 °C.
-
Acid Addition: Add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equiv.) in methanol dropwise. Stir the mixture for 15-30 minutes at 0 °C.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 3-5 hours.
-
Monitoring: Monitor the formation of the product and consumption of starting material by TLC or GC-MS.
-
Work-up: Remove the solvent in vacuo. Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.
-
Isolation: Adjust the aqueous phase to pH 10 with 20% NaOH or another suitable base. Extract the aqueous layer multiple times with chloroform or DCM.
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine. Further purification can be achieved via column chromatography if needed.
Visualizations
Boc-Protection Reaction Mechanism
The diagram below illustrates the nucleophilic attack of the piperazine nitrogen on the Boc anhydride, followed by base-mediated deprotonation.
Decision Tree for Selecting a Protection Strategy
This diagram assists in choosing an appropriate method based on the desired product and available resources.
References
- 1. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Di-tert-butyl piperazine-1,4-dicarboxylate | 76535-75-6 | Benchchem [benchchem.com]
- 8. lifechempharma.com [lifechempharma.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 11. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 12. sciforum.net [sciforum.net]
- 13. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
Application Notes and Protocols for Liquid-Phase Parallel Synthesis of Urea Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient generation of urea libraries using liquid-phase parallel synthesis techniques. The methodologies outlined are suitable for creating diverse collections of small molecules for high-throughput screening and lead optimization in drug discovery.
Introduction
Urea derivatives are a significant class of compounds in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. Liquid-phase parallel synthesis offers a robust and efficient alternative to traditional solid-phase synthesis for the rapid generation of urea libraries. This approach combines the benefits of homogeneous reaction conditions with simplified purification strategies, enabling the production of high-quality compound libraries.
Two primary methods for the liquid-phase parallel synthesis of urea libraries are presented here:
-
Two-Step Synthesis via Reductive Amination and Isocyanate Coupling: This versatile method involves the initial parallel synthesis of a library of secondary amines, followed by their reaction with a diverse set of isocyanates.
-
Polymer-Assisted Synthesis from Carbamoyl Chlorides: This approach utilizes a polymer-bound carbamoyl chloride, which reacts with various primary or secondary amines. The desired ureas are then cleaved from the polymer support in high yield and purity.[1]
These protocols are designed to be adaptable for automated synthesis platforms, further increasing throughput.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Reductive Amination and Isocyanate Coupling
This protocol is adapted from a multi-step split synthesis approach and is suitable for generating a library of N,N'-disubstituted ureas.[2]
Step 1: Parallel Synthesis of Secondary Amines via Reductive Amination
-
Reaction Setup: In an array of reaction vessels (e.g., 96-well plate), dispense a solution of a primary amine in tetrahydrofuran (THF).
-
Aldehyde/Ketone Addition: To each vessel, add a solution of a unique aldehyde or ketone in THF.
-
Titanium(IV) Isopropoxide Addition: Add titanium(IV) isopropoxide to each reaction mixture and allow the formation of the titanium(IV) intermediate by stirring at room temperature.
-
Reduction: Add a solution of sodium borohydride in ethanol to each well to reduce the intermediate imine to the corresponding secondary amine.
-
Quenching: Quench the reactions by the addition of water.
-
Purification (Catch and Release):
-
Filter the reaction mixtures to remove the inorganic precipitate.
-
To the filtrate containing the secondary amine, add a sulfonic acid functionalized resin.
-
Agitate the mixture to allow the amine to be "caught" by the resin.
-
Wash the resin with THF to remove unreacted aldehydes/ketones and other neutral impurities.
-
"Release" the purified secondary amine from the resin by washing with a solution of ammonia in methanol.
-
Evaporate the solvent to yield the purified secondary amines.
-
Step 2: Parallel Synthesis of Urea Library
-
Reaction Setup: Prepare solutions of the synthesized secondary amines in dichloromethane (DCM) in a new array of reaction vessels.
-
Isocyanate Addition: To each vessel containing a unique secondary amine, add a solution of a selected isocyanate in DCM. Use a slight excess of the isocyanate to drive the reaction to completion.
-
Reaction: Stir the reaction mixtures at room temperature for 12 hours.[2]
-
Purification (Scavenging):
-
To each reaction well, add a resin-bound trisamine scavenger resin.[2] This resin will react with and sequester the excess isocyanate.
-
Agitate the mixture for several hours to ensure complete scavenging.
-
Filter the reaction mixtures to remove the scavenger resin.
-
-
Product Isolation: Evaporate the solvent from the filtrate to yield the final urea products.
-
Characterization: Analyze the purity and confirm the identity of the library members using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Polymer-Assisted Synthesis from a Carbamoyl Chloride
This protocol describes an efficient method for the synthesis of a piperazine-containing urea library using a polymer-bound reagent.[1]
-
Preparation of Polymer-Bound Carbamoyl Chloride: Start with a soluble polymer support, such as polyethylene glycol (PEG), and functionalize it to create a polymer-bound carbamoyl chloride. This serves as the common scaffold for the library.
-
Reaction with Amines:
-
In an array of reaction vessels, dissolve the polymer-bound carbamoyl chloride in a suitable solvent.
-
To each vessel, add a solution of a unique primary or secondary amine.
-
Allow the reactions to proceed at ambient temperature until completion.
-
-
Precipitation and Washing:
-
Precipitate the polymer-bound ureas by adding a non-solvent (e.g., diethyl ether).
-
Wash the precipitate extensively to remove excess amines and other impurities.
-
-
Cleavage from Polymer Support: Liberate the desired urea compounds from the polymer support under mild conditions.[1] The specific cleavage conditions will depend on the linker used to attach the initial scaffold to the polymer.
-
Product Isolation and Characterization: After cleavage, the soluble urea products can be isolated, and the insoluble polymer support is removed by filtration. Characterize the final products using standard analytical techniques (HPLC, MS, NMR).
Data Presentation
The following table summarizes representative quantitative data for a urea library synthesized using a parallel solution-phase method. The data reflects the typical yields and purities that can be achieved.
| Amine Building Block | Isocyanate Building Block | Yield (%) | Purity (%) |
| Amine A | Isocyanate 1 | >85 | >85 |
| Amine A | Isocyanate 2 | >85 | 70-84 |
| Amine A | Isocyanate 3 | 70-84 | >85 |
| Amine B | Isocyanate 1 | >85 | >85 |
| Amine B | Isocyanate 2 | >85 | 70-84 |
| Amine B | Isocyanate 3 | 70-84 | >85 |
| Amine C | Isocyanate 1 | >85 | >85 |
| Amine C | Isocyanate 2 | >85 | 70-84 |
| Amine C | Isocyanate 3 | 70-84 | >85 |
Note: This data is representative of a larger library where 82% of products were formed in >85% yield and 43% of products had >85% purity.[2]
Visualizations
Experimental Workflow for Two-Step Urea Library Synthesis
Caption: Workflow for the parallel synthesis of a urea library.
Logical Relationship of Purification by Scavenging
Caption: Purification of the urea library using a scavenger resin.
References
The Architect's Scaffold: Constructing Therapeutically Vital Piperazine Derivatives
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its versatile structure serves as a privileged scaffold in a vast array of therapeutic agents, contributing to favorable pharmacokinetic properties such as enhanced solubility and oral bioavailability.[1][2][3][4] The strategic modification of the piperazine core has led to the development of blockbuster drugs spanning a wide range of diseases, from cancer to central nervous system disorders.[5][6][7]
These application notes provide an overview of the synthesis and mechanisms of action for several key piperazine-containing drugs, offering detailed protocols and visual representations of their biological pathways to aid researchers in the ongoing quest for novel therapeutics.
I. Synthetic Protocols for Key Piperazine Derivatives
The construction of piperazine derivatives often involves multi-step syntheses, leveraging a variety of well-established organic reactions. Below are detailed protocols for the laboratory-scale synthesis of five therapeutically significant piperazine-containing drugs.
Imatinib: A Targeted Cancer Therapy
Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[3][8] Its synthesis involves a key C-N coupling reaction.
Experimental Protocol: Synthesis of Imatinib
This protocol outlines a convergent synthesis of Imatinib.
Step 1: Synthesis of N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine
-
This intermediate is prepared through a multi-step process, often starting from 2-amino-4-methylpyrimidine and 3-acetylpyridine, which are not detailed here but can be found in the cited literature.
Step 2: Synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzamide
-
To a solution of 4-(chloromethyl)benzonitrile in a suitable solvent such as acetonitrile, add 1-methylpiperazine and a non-nucleophilic base like potassium carbonate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and evaporate the solvent to obtain 4-(4-methylpiperazin-1-ylmethyl)benzonitrile.
-
Hydrolyze the nitrile to the corresponding amide using a mild catalyst such as nano-ZnO in an appropriate solvent system.[9]
Step 3: Final C-N Coupling to Yield Imatinib
-
In a reaction vessel, combine N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine (1 equivalent), 4-(4-methylpiperazin-1-ylmethyl)benzamide (1 equivalent), a palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., Xphos), and a base (e.g., potassium tert-butoxide).[10]
-
Add a suitable anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform a standard work-up, which may include filtration through celite, extraction with an organic solvent, and washing with brine.
-
Purify the crude product by column chromatography on silica gel to afford Imatinib.
| Parameter | Value | Reference |
| Overall Yield | 51.3% | [9] |
| Purity | 99.9% | [9] |
Olanzapine: An Atypical Antipsychotic
Olanzapine is widely used in the treatment of schizophrenia and bipolar disorder.[5][11] Its synthesis often involves the condensation of a thienobenzodiazepine intermediate with piperazine.
Experimental Protocol: Synthesis of Olanzapine
-
In a reaction flask, combine 4-amino-2-methyl-10H-thieno-[2,3-b][1][5]benzodiazepine hydrochloride (1 equivalent) and an excess of piperazine (e.g., 5-10 equivalents).
-
Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or toluene.
-
Heat the reaction mixture to reflux (typically 120-140 °C) for several hours.[12]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add water to precipitate the crude product (desmethylolanzapine).
-
Filter the precipitate, wash with water, and dry.
-
For the final methylation step, dissolve the desmethylolanzapine in a suitable solvent like acetone or dichloromethane.
-
Add a base such as potassium carbonate and a methylating agent like dimethyl sulfate or methyl iodide.[13]
-
Stir the reaction at room temperature until completion.
-
Filter the reaction mixture and evaporate the solvent.
-
Purify the crude Olanzapine by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
| Parameter | Value | Reference |
| Yield (Methylation Step) | Up to 95% | [13] |
Vortioxetine: A Multimodal Antidepressant
Vortioxetine is an antidepressant with a complex pharmacological profile.[2][14] A common synthetic route involves a palladium-catalyzed coupling reaction.
Experimental Protocol: Synthesis of Vortioxetine
-
Prepare the tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate intermediate by reacting Boc-piperazine with 2-bromoiodobenzene in the presence of a palladium catalyst.[7][15]
-
In a reaction vessel, combine tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate (1 equivalent), 2,4-dimethylthiophenol (1 equivalent), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).[7][16]
-
Add an anhydrous solvent such as toluene.
-
Heat the mixture to reflux under an inert atmosphere for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and perform an aqueous work-up.
-
Purify the Boc-protected vortioxetine by column chromatography.
-
Deprotect the Boc group by treating the intermediate with a strong acid, such as hydrochloric acid or trifluoroacetic acid, in a suitable solvent like dichloromethane or dioxane.[7]
-
Evaporate the solvent and excess acid to obtain vortioxetine as its corresponding salt.
| Parameter | Value | Reference |
| Overall Yield | ~49% (alternative route) | [17] |
Aripiprazole: A Dopamine System Stabilizer
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][18] Its synthesis typically involves the N-alkylation of a phenylpiperazine derivative.
Experimental Protocol: Synthesis of Aripiprazole
-
Synthesize the intermediate 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone by reacting 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).[19][20]
-
In a separate reaction, prepare 1-(2,3-dichlorophenyl)piperazine.
-
Combine 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (1 equivalent), 1-(2,3-dichlorophenyl)piperazine (1-1.5 equivalents), and a base such as triethylamine or sodium carbonate in a suitable solvent like acetonitrile or ethanol.[19][20]
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter off any inorganic salts.
-
Evaporate the solvent and purify the crude aripiprazole by recrystallization from a solvent such as ethanol.[19]
| Parameter | Value | Reference |
| Yield (Final Step) | 85-90% | [20] |
Cetirizine: A Second-Generation Antihistamine
Cetirizine is a widely used non-sedating antihistamine for the treatment of allergies.[21] Its synthesis involves the alkylation of a substituted piperazine.
Experimental Protocol: Synthesis of Cetirizine
-
Alkylate 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate in the presence of sodium carbonate in a solvent like xylene. This results in the ester intermediate.[22]
-
Saponify the resulting ester by refluxing with potassium hydroxide in absolute ethanol to form the potassium salt.[22]
-
Hydrolyze the potassium salt with aqueous hydrochloric acid.
-
Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to isolate the crude cetirizine.[23]
-
Purify the product by recrystallization.
| Parameter | Value | Reference |
| Yield (Alkylation) | 28% | [22] |
| Yield (Saponification) | 56% | [22] |
| Yield (Hydrolysis) | 81% | [22] |
II. Signaling Pathways and Mechanisms of Action
The therapeutic effects of piperazine derivatives stem from their interaction with specific biological targets, leading to the modulation of intracellular signaling pathways.
Imatinib and the BCR-ABL Pathway
Imatinib functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia.[3][8] It competitively binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.[4][24]
Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling.
Olanzapine's Multi-Receptor Antagonism
Olanzapine's antipsychotic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[5][11][25] By blocking these receptors, olanzapine modulates dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of schizophrenia.
Caption: Olanzapine blocks dopamine D2 and serotonin 5-HT2A receptors.
Vortioxetine's Multimodal Mechanism
Vortioxetine exhibits a unique mechanism of action by acting as a serotonin (5-HT) transporter (SERT) inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[2][14][26] This multimodal activity leads to an enhancement of serotonergic neurotransmission and modulation of other neurotransmitter systems.[27][28]
Caption: Vortioxetine's multimodal action on serotonin targets.
Aripiprazole's Functional Selectivity
Aripiprazole acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A receptors.[1][29][30] Its partial agonism at D2 receptors is thought to stabilize the dopamine system, reducing dopaminergic neurotransmission in hyperactive pathways and increasing it in hypoactive pathways.[18][31]
Caption: Aripiprazole's stabilizing effect on the dopamine system.
Cetirizine and the Histamine H1 Receptor
Cetirizine is a selective inverse agonist of the histamine H1 receptor.[21][32] By binding to the H1 receptor, it stabilizes the inactive conformation, preventing histamine from binding and activating the receptor, thereby blocking the downstream signaling that leads to allergic symptoms.[33]
Caption: Cetirizine blocks the histamine H1 receptor to prevent allergic responses.
III. Quantitative Data on Receptor Binding
The affinity of piperazine derivatives for their respective targets is a critical determinant of their potency and selectivity. The following table summarizes key binding affinity data for selected drugs.
| Drug | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Olanzapine | Dopamine D1-D4 | 11-31 | [25] |
| Serotonin 5-HT2A/2C, 5-HT6 | 4, 11, 5 | [25] | |
| Histamine H1 | 7 | [25] | |
| Adrenergic α1 | 19 | [25] | |
| Vortioxetine | SERT | 1.6 | [26] |
| 5-HT1A | 15 | [26] | |
| 5-HT1B | 33 | [26] | |
| 5-HT1D | 54 | [26] | |
| 5-HT3 | 3.7 | [26] | |
| 5-HT7 | 19 | [26] | |
| Aripiprazole | Dopamine D2 | 0.34 | [31] |
| Dopamine D3 | 0.8 | [31] | |
| Serotonin 5-HT1A | 1.7 | [31] | |
| Serotonin 5-HT2A | 3.4 | [31] |
These notes are intended to provide a foundational understanding and practical guidance for the synthesis and study of therapeutically relevant piperazine derivatives. Researchers are encouraged to consult the primary literature for more in-depth information and to adapt these protocols to their specific laboratory conditions. The continued exploration of the piperazine scaffold promises to yield even more innovative and effective therapies in the future.
References
- 1. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): modifying serotonin’s downstream effects on glutamate and GABA (gamma amino butyric acid) release | CNS Spectrums | Cambridge Core [cambridge.org]
- 15. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 16. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]
- 17. Synthesis of Vortioxetine Hydrobromide [cjph.com.cn]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cetirizine - Wikipedia [en.wikipedia.org]
- 23. Cetirizine synthesis - chemicalbook [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 26. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 27. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): actions at serotonin receptors may enhance downstream release of four pro-cognitive neurotransmitters | CNS Spectrums | Cambridge Core [cambridge.org]
- 28. Pharmacology and clinical potential of vortioxetine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Aripiprazole - Wikipedia [en.wikipedia.org]
- 30. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 31. go.drugbank.com [go.drugbank.com]
- 32. droracle.ai [droracle.ai]
- 33. Cetirizine, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Boc-1-piperazinecarbonyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving 4-Boc-1-piperazinecarbonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: this compound is highly sensitive to moisture, which leads to hydrolysis of the carbonyl chloride to the unreactive carboxylic acid.[1] | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Conduct the reaction under a positive pressure of an inert gas.[1] |
| Inefficient Phosgenation: Incomplete reaction of 1-Boc-piperazine with the phosgenating agent (e.g., phosgene, triphosgene, oxalyl chloride). | - Use a stoichiometric excess (1.2 to 2 equivalents) of the phosgenating agent to drive the reaction to completion.[1] | |
| Suboptimal Reaction Temperature: The reaction is temperature-sensitive. Temperatures that are too low may result in a sluggish reaction, while high temperatures can cause decomposition of the product. | - Maintain a low reaction temperature, typically between 0°C and 5°C, to minimize side reactions and product decomposition.[2] | |
| Ineffective HCl Scavenging: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it unreactive. | - Use a suitable non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl as it is formed. | |
| Product Decomposition | Thermal Instability: The product can decompose at elevated temperatures. | - Maintain low temperatures (below 30°C, ideally 0-5°C) throughout the reaction and workup.[1] |
| Presence of Nucleophiles: The carbonyl chloride is highly electrophilic and will react with any nucleophiles present in the reaction mixture. | - Ensure the reaction is free from nucleophilic impurities. | |
| Formation of Side Products | Hydrolysis: As mentioned, water contamination leads to the formation of 4-Boc-1-piperazinecarboxylic acid. | - Follow strict anhydrous procedures. |
| Reaction with Base: While necessary, some bases can participate in side reactions. For example, pyridine can act as a nucleophilic catalyst.[3] | - Choose a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). If using pyridine, consider its potential to form an acyl pyridinium intermediate.[3] | |
| Difficulty in Purification | Contamination with Base-HCl Salt: The hydrochloride salt of the base used can co-precipitate with the product. | - During workup, wash the organic layer with water to remove water-soluble salts. |
| Oily Product Instead of Solid: Impurities can prevent the product from solidifying. | - Attempt purification by column chromatography on silica gel. If the product is still an oil, try triturating with a non-polar solvent like hexanes to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The reaction should be carried out at low temperatures to prevent product decomposition and minimize side reactions. A temperature range of 0-5°C is generally recommended.[2] Some sources suggest that maintaining the temperature below 30°C is crucial.[1]
Q2: Which phosgenating agent is best to use: phosgene, diphosgene, or triphosgene?
A2: While phosgene is a highly effective reagent, it is an extremely toxic gas. Triphosgene, a solid, is a safer and more easily handled alternative that generates phosgene in situ. Oxalyl chloride is another viable, albeit sometimes less reactive, alternative. The choice often depends on the scale of the reaction and the available safety infrastructure.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, 1-Boc-piperazine. A more quantitative method would be to take aliquots of the reaction mixture and analyze them by LC-MS to monitor the formation of the product and the consumption of the starting material.
Q4: What are the key considerations for storing this compound?
A4: Due to its high moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q5: What are the characteristic analytical signatures of this compound?
A5: For a related compound, 4-methyl-1-piperazinecarbonyl chloride hydrochloride, the following have been reported:
-
13C NMR: A characteristic peak for the carbonyl carbon can be observed around δ 165.2 ppm.
-
FT-IR: A strong absorption band for the C=O stretch of the acyl chloride is typically seen in the range of 1695–1710 cm⁻¹.
-
Mass Spectrometry (ESI-MS): The molecular ion peak can be observed, along with characteristic fragmentation patterns such as the loss of HCl.[2]
Experimental Protocols
Synthesis of this compound using Triphosgene
This protocol is adapted from general procedures for the synthesis of carbamoyl chlorides using triphosgene.
Materials:
-
1-Boc-piperazine
-
Triphosgene
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.
-
Reagent Preparation: Dissolve 1-Boc-piperazine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM. Slowly add this solution to the stirred 1-Boc-piperazine solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure at a low temperature (below 30°C).
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexanes) or by column chromatography on silica gel.
Data Presentation
| Parameter | Phosgene-based Synthesis | Triphosgene Alternative | Reference |
| Starting Material | 1-Boc-piperazine | 1-Boc-piperazine | [1] |
| Reagent | Phosgene | Triphosgene | [1] |
| Stoichiometry | 1.2 - 2.0 eq. | ~0.4 eq. (generates 3 eq. of phosgene) | [1] |
| Base | Triethylamine or Pyridine | Triethylamine or Pyridine | |
| Solvent | Anhydrous aprotic (e.g., THF, DCM) | Anhydrous aprotic (e.g., THF, DCM) | |
| Temperature | 0 - 5 °C | 0 - 5 °C | [2] |
| Typical Yield | 70 - 85% | Generally high |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low product yield in the reaction.
References
Troubleshooting low yield in the synthesis of piperazine-containing ureas
Welcome to the technical support center for the synthesis of piperazine-containing ureas. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of piperazine-containing ureas?
Low yields in the synthesis of piperazine-containing ureas can stem from several factors throughout the experimental process. These can be broadly categorized as:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or catalyst can lead to incomplete reactions or the formation of side products.
-
Reagent Quality and Stoichiometry: Impure starting materials, especially the piperazine and isocyanate or its precursor, can introduce contaminants that interfere with the reaction. Incorrect molar ratios of reactants can also lead to the formation of undesired byproducts.
-
Side Reactions: The formation of symmetrical ureas, biurets, or multiple additions to the piperazine ring are common side reactions that consume starting materials and reduce the yield of the desired product.[1]
-
Product Degradation: The desired urea product may be unstable under the reaction or work-up conditions, leading to degradation and a lower isolated yield.
-
Purification Losses: Significant amounts of the product can be lost during work-up and purification steps such as extraction, crystallization, and chromatography.
Q2: How can I minimize the formation of the disubstituted piperazine byproduct?
The formation of a 1,4-disubstituted piperazine is a common competitive reaction.[2] To favor monosubstitution, consider the following strategies:
-
Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (typically 3-5 equivalents) shifts the equilibrium towards the monosubstituted product.
-
Protecting Group Strategy: Protect one of the nitrogen atoms of piperazine with a suitable protecting group (e.g., Boc, Cbz). After the urea formation on the unprotected nitrogen, the protecting group can be removed. While effective, this adds extra steps to the synthesis, which can decrease the overall yield.[2]
-
Protonation of Piperazine: Utilizing a protonated form of piperazine, such as piperazine monohydrochloride or monoacetate, can effectively protect one of the nitrogens, thus preventing disubstitution.[2]
Q3: What are common side reactions when using isocyanates, and how can they be avoided?
When using isocyanates, the primary side reaction of concern is the formation of a biuret . This occurs when the newly formed urea product reacts with another molecule of isocyanate.[1] To minimize this:
-
Control Stoichiometry: Use a slight excess of the piperazine derivative relative to the isocyanate to ensure the isocyanate is consumed by the desired reaction.
-
Slow Addition of Isocyanate: Add the isocyanate solution dropwise to the reaction mixture containing the piperazine. This maintains a low concentration of the isocyanate, favoring the reaction with the more nucleophilic piperazine over the less nucleophilic urea product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of the secondary reaction.
Troubleshooting Guide for Low Yield
This guide addresses specific issues you might encounter during the synthesis of piperazine-containing ureas and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting materials (piperazine or isocyanate precursor) observed by TLC/LC-MS. | 1. Insufficient reaction time or temperature. 2. Poor quality or decomposition of reagents. 3. Inappropriate solvent. 4. Presence of moisture (especially with isocyanates). | 1. Optimize reaction conditions: Increase the reaction time or temperature incrementally and monitor the reaction progress. 2. Verify reagent purity: Use freshly distilled or purified reagents. Check for degradation of the isocyanate or its precursor.3. Solvent selection: Ensure the chosen solvent (e.g., DMF, THF, DCM) is appropriate for the reaction and is anhydrous.[3] 4. Work under inert atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the isocyanate. |
| Multiple spots on TLC/LC-MS, indicating the presence of byproducts. | 1. Formation of symmetrical urea. 2. Formation of 1,4-disubstituted piperazine. 3. Formation of biuret from reaction with the product. [1] | 1. Control reagent addition: When using phosgene or its equivalents like CDI or triphosgene, the order of addition is critical to avoid the formation of symmetrical ureas.[3] 2. Adjust stoichiometry: Use an excess of piperazine or employ a protecting group strategy as mentioned in the FAQs.3. Slow reagent addition and temperature control: Add the isocyanate slowly and maintain a low reaction temperature to minimize biuret formation. |
| Good conversion observed, but low isolated yield after work-up and purification. | 1. Product loss during aqueous work-up. 2. Product precipitation issues. 3. Losses during chromatographic purification. 4. Product degradation during purification. | 1. Optimize extraction: Ensure the pH of the aqueous layer is optimal for extracting the product. Perform multiple extractions with a suitable organic solvent.2. Improve crystallization: If crystallizing, screen different solvent systems and control the cooling rate to maximize crystal formation and recovery.3. Refine chromatography: Optimize the mobile phase and stationary phase for better separation and recovery. Consider alternative purification methods like crystallization or distillation if possible.4. Mild purification conditions: Use mild conditions during purification to avoid degradation of the product. |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-N'-(piperazin-1-yl)ureas from Isocyanates
This protocol describes a general method for the synthesis of a piperazine-containing urea by reacting a substituted piperazine with an aryl isocyanate.
Materials:
-
Substituted Piperazine (e.g., 1-Boc-piperazine)
-
Aryl Isocyanate (e.g., Phenyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the substituted piperazine (1.0 eq) and dissolve it in anhydrous DCM or THF under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the aryl isocyanate (1.05 eq) in anhydrous DCM or THF and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred piperazine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Work-up:
-
Quench the reaction by adding a small amount of methanol to react with any excess isocyanate.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent to afford the desired N-aryl-N'-(piperazin-1-yl)urea.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Piperazine Urea Synthesis
| Entry | Piperazine Derivative | Urea Forming Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(3-nitropyridin-2-yl)piperazine | 2-chloro-N-arylacetamides | Acetonitrile | Reflux | 18-36 | 50-70 | [4] |
| 2 | 1-(3-nitropyridin-2-yl)piperazine | 2-chloro-N-arylpropanamides | Acetonitrile | Reflux | 24-48 | 30-55 | [4] |
| 3 | Polymer-bound piperazine | Carbamoyl chloride | Not specified | Ambient | Not specified | High | [5] |
| 4 | Piperidine | p-tolyl isocyanate | 1,2-DCE | 80 | 18 | 52 | [6] |
| 5 | 2-methylpiperidine | p-tolyl isocyanate | 1,2-DCE | 80 | 18 | 23 | [6] |
Visualizations
Caption: A workflow diagram for troubleshooting low yield in piperazine-containing urea synthesis.
Caption: Reaction pathway for the synthesis of piperazine ureas and common side products.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid-phase parallel synthesis of ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
How to prevent hydrolysis of 4-Boc-1-piperazinecarbonyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-Boc-1-piperazinecarbonyl chloride, focusing on preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a useful reagent?
A1: this compound is a versatile chemical intermediate used in organic synthesis. Its primary function is to introduce a "Boc-protected piperazine" moiety into a molecule. The molecule has two key features:
-
A reactive acyl chloride group: This group is highly electrophilic and reacts efficiently with nucleophiles like amines and alcohols to form stable amide or ester bonds, respectively.[1]
-
A Boc protecting group: The tert-butyloxycarbonyl (Boc) group protects one of the piperazine nitrogens. This group is stable under many reaction conditions, including basic and nucleophilic environments, but can be easily and selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2]
This dual functionality allows for the stepwise and controlled construction of complex molecules, which is a crucial strategy in the development of new therapeutic agents.[1]
Q2: Why is my reaction with this compound failing or giving very low yields?
A2: The most common reason for reaction failure or low yield is the hydrolysis of the acyl chloride group.[1][3] This group is highly susceptible to degradation in the presence of nucleophiles, especially water (moisture).[1] If hydrolysis occurs, the reagent is converted into the much less reactive 4-Boc-piperazine-1-carboxylic acid, which will not participate in the desired coupling reaction.
Q3: What are the primary signs of reagent hydrolysis in my reaction?
A3: The main indicators of hydrolysis include:
-
Low or no formation of the desired product: The starting amine or alcohol remains unreacted.
-
Identification of a major byproduct: Analysis of the crude reaction mixture (e.g., by LC-MS or NMR) may show a significant peak corresponding to the mass of 4-Boc-piperazine-1-carboxylic acid.
-
Inconsistent results: Seemingly identical reactions giving wildly different yields often point to varying levels of moisture contamination.
Q4: How should I properly store and handle this compound to prevent premature degradation?
A4: Proper storage and handling are critical.
-
Storage: Store the reagent in a tightly sealed container in a refrigerator (often at <-15°C) and under an inert atmosphere (e.g., nitrogen or argon).[4][5] The key is to keep it dry, as the compound is hygroscopic.[4]
-
Handling: Before use, allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.[4] Handle the reagent quickly in a dry environment (e.g., in a glove box or under a stream of inert gas) and avoid contact with skin and eyes.[4]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound.
Problem: Low or No Product Yield
The primary suspect is the premature decomposition of the reagent due to hydrolysis.
Caption: Troubleshooting flowchart for low-yield reactions.
Problem: An Unexpected Byproduct is Observed
If your reaction yields a product other than the intended one, consider these possibilities:
-
Byproduct: 4-Boc-piperazine-1-carboxylic acid
-
Byproduct: Deprotected Piperazine Species
-
Cause: The Boc group is sensitive to acid.[1] During the reaction, one equivalent of hydrochloric acid (HCl) is produced for every equivalent of acyl chloride that reacts. If this HCl is not neutralized, the acidic conditions can cleave the Boc group from your product or unreacted starting material.
-
Solution: Always include a non-nucleophilic "acid scavenger" base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), in the reaction. Use at least a stoichiometric amount (1.1 equivalents or more) to neutralize the generated HCl.[1]
-
Data Presentation: Reaction Condition Summary
To maximize success, adhere to the optimal reaction parameters.
| Parameter | Recommended Condition | Condition Leading to Hydrolysis/Failure | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Air (Ambient) | Excludes atmospheric moisture which readily hydrolyzes the acyl chloride.[1] |
| Solvents | Anhydrous Aprotic (THF, DCM, Dioxane) | Protic Solvents (Methanol, Water, Ethanol) | Aprotic solvents do not have reactive protons, while protic solvents will readily react with and destroy the reagent.[1][3] |
| Temperature | Low (0 °C to room temp) | High Temperatures (>30 °C) | Low temperatures control the reaction rate, minimizing thermal decomposition and side reactions.[1] |
| Additives | Non-nucleophilic base (e.g., Et3N) | No Base / Nucleophilic Base (e.g., Pyridine) | Scavenges HCl byproduct to prevent acid-catalyzed Boc deprotection.[1] A nucleophilic base may compete in reacting with the acyl chloride. |
| Glassware | Oven or flame-dried | Air-dried or wet | Eliminates residual water adsorbed on glass surfaces. |
Experimental Protocols
General Protocol for Acylation of a Primary Amine
This protocol provides a detailed methodology for coupling this compound with a primary amine while minimizing hydrolysis.
Caption: Standard experimental workflow for acylation reactions.
Detailed Steps:
-
Preparation: Place all glassware (round-bottom flask, magnetic stir bar, addition funnel) in an oven (>100 °C) for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a vacuum or a positive pressure of inert gas (Nitrogen or Argon).
-
Reagent Addition: To the reaction flask, add your amine substrate (1.0 equivalent) and anhydrous aprotic solvent (e.g., Dichloromethane or THF). Add triethylamine (1.2 equivalents).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous solvent. Add this solution to the addition funnel and add it dropwise to the stirring, cooled amine solution.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Perform a liquid-liquid extraction to isolate the product in an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product using column chromatography to obtain the pure amide.
Chemical Pathway Visualization
Understanding the competing reaction pathways is key to troubleshooting.
References
Strategies to minimize the formation of di-Boc-piperazine
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the formation of the common byproduct, di-Boc-piperazine, during the synthesis of mono-Boc-piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue when synthesizing mono-Boc-piperazine?
A1: The primary challenge in the synthesis of mono-Boc-piperazine is the concurrent formation of the di-Boc-piperazine byproduct. Since piperazine has two secondary amine groups with similar reactivity, the protecting agent, di-tert-butyl dicarbonate (Boc₂O), can react at both sites, leading to a mixture of mono-protected, di-protected, and unreacted piperazine. This complicates the purification process and reduces the yield of the desired mono-Boc product.[1][2][3]
Q2: Why is it crucial to control the level of di-Boc-piperazine formation?
A2: Controlling the formation of di-Boc-piperazine is essential for several reasons. Firstly, it improves the overall yield and atom economy of the reaction. Secondly, it simplifies the purification process, as separating mono-Boc-piperazine from the di-Boc byproduct can be challenging and costly, often requiring extensive chromatography.[1] Finally, for applications in pharmaceutical synthesis, ensuring the purity of the mono-Boc-piperazine intermediate is critical for the successful synthesis of the target active pharmaceutical ingredient (API).
Q3: What are the main strategies to promote the formation of mono-Boc-piperazine?
A3: The key strategies to favor the formation of mono-Boc-piperazine include:
-
Using a large excess of piperazine: This statistical approach ensures that the Boc₂O is more likely to react with an unprotected piperazine molecule rather than a mono-protected one. However, this is not always economically viable, especially with expensive piperazine derivatives.[4]
-
Mono-protonation of piperazine: By treating piperazine with one equivalent of an acid (e.g., acetic acid, hydrochloric acid), one of the nitrogen atoms is protonated and thus deactivated towards electrophilic attack by Boc₂O.[1][4][5][6]
-
Alternative synthetic routes: An innovative multi-step synthesis starting from diethanolamine avoids the direct protection of piperazine altogether, leading to high yields of the mono-Boc product.[5][7]
-
Flow chemistry: This technique allows for precise control over stoichiometry and reaction time, which can significantly improve the selectivity for mono-protection.[4][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| High percentage of di-Boc-piperazine byproduct | The molar ratio of Boc₂O to piperazine is too high, or the addition of Boc₂O is too rapid. | Carefully control the stoichiometry. Use a slight excess of piperazine if feasible. Add the Boc₂O solution dropwise and slowly to the reaction mixture to maintain a low localized concentration. |
| Both nitrogen atoms of piperazine are equally reactive under the reaction conditions. | Employ the mono-protonation strategy by adding one equivalent of a suitable acid (e.g., acetic acid) before the addition of Boc₂O. This will deactivate one of the amine groups.[1][5] | |
| Low overall yield of mono-Boc-piperazine | Inefficient reaction conditions or loss of product during workup and purification. | Consider using a catalytic amount of iodine, which has been shown to improve yields in Boc protection reactions.[4] Optimize the extraction and purification steps. A large amount of water for washing during purification can reduce the product yield.[2][7] |
| The reaction is not going to completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Ensure adequate reaction time and appropriate temperature control. | |
| Difficulty in separating mono-Boc from di-Boc-piperazine | Similar polarities of the mono- and di-protected products. | If separation by column chromatography is difficult, consider converting the unreacted piperazine and mono-Boc-piperazine into their salts to facilitate separation from the non-basic di-Boc-piperazine. |
Data Presentation: Comparison of Synthetic Strategies
| Strategy | Key Reagents | Reported Yield of Mono-Boc-Piperazine | Key Advantages | Key Disadvantages | Reference(s) |
| Direct Protection | Piperazine, Boc₂O | Variable, often low without optimization | Simple, one-step procedure | Prone to di-Boc formation, requires careful control | [1][2] |
| Mono-protonation | Piperazine, Acetic Acid, Boc₂O | 70-80% (with HCl) | Improved selectivity for mono-protection | Requires an additional acid addition step | [1][4][5] |
| Diethanolamine Route | Diethanolamine, Thionyl Chloride, Boc₂O, Ammonia | > 93.5% | High yield and purity, avoids di-Boc issue | Multi-step synthesis | [1][7][9] |
Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine via Mono-protonation
This protocol is adapted from methods describing the selective protection of piperazine by deactivating one nitrogen atom through protonation.[1][5]
Materials:
-
Piperazine
-
Acetic Acid (glacial)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve piperazine (e.g., 2 equivalents) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of acetic acid (1 equivalent) in the same solvent to the piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.
-
Prepare a solution of Boc₂O (1 equivalent) in the same solvent.
-
Add the Boc₂O solution dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-piperazine.
Protocol 2: Synthesis of Mono-Boc-Piperazine from Diethanolamine
This protocol is a summary of an innovative, high-yield approach that avoids the direct protection of piperazine.[5][7]
Step 1: Chlorination of Diethanolamine
-
React diethanolamine with a chlorinating agent (e.g., thionyl chloride) to generate bis(2-chloroethyl)amine.
Step 2: Boc Protection
-
React the resulting bis(2-chloroethyl)amine with Boc anhydride under neutral conditions to produce tert-butyl bis(2-chloroethyl)carbamate.
Step 3: Cyclization
-
Treat the tert-butyl bis(2-chloroethyl)carbamate with ammonia to induce cyclization, forming N-Boc-piperazine.
This method has been reported to produce N-Boc-piperazine with yields exceeding 93.5% and high purity.[7][9]
Visualizations
Caption: Reaction pathway for the Boc protection of piperazine.
Caption: Troubleshooting workflow for minimizing di-Boc-piperazine.
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
Improving the efficiency of coupling reactions with hindered amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the efficiency of coupling reactions involving sterically hindered amines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during coupling reactions with sterically demanding amines.
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) is failing or giving very low yields with a hindered secondary amine. What is the likely cause and what should I try next?
A: The primary cause of failure is steric hindrance. The bulky groups around the amine's nitrogen atom and/or the carboxylic acid's carbonyl group prevent the nucleophilic attack required for amide bond formation. Standard coupling reagents like EDC/HOBt are often not potent enough to overcome this spatial blockade.[1][2]
Troubleshooting Steps:
-
Switch to a More Powerful Coupling Reagent: Use phosphonium or aminium/uronium-based reagents, which are known to be more effective for hindered couplings.[3] Reagents like HATU, HBTU, PyBOP, or the newer oxyma-based reagent COMU are excellent choices.[3]
-
Convert the Carboxylic Acid to an Acyl Fluoride: Acyl fluorides are highly reactive intermediates that are less sterically demanding than other activated species.[1][4][5] You can generate the acyl fluoride in situ using reagents like TFFH or BTFFH before adding the amine.[1][6] This strategy has proven effective where many other standard methods fail.[1][4]
-
Increase Reaction Temperature: For particularly stubborn couplings, elevating the temperature can provide the necessary energy to overcome the activation barrier. Microwave heating can also be effective in reducing reaction times and improving yields.[2]
-
Optimize Solvent and Base: Ensure your solvent (e.g., DMF, NMP) can fully dissolve all reactants. The choice of a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), is crucial to prevent it from competing with your hindered amine.[1]
Q2: I'm observing significant side product formation in my coupling reaction. What are common side reactions and how can I minimize them?
A: Side reactions in hindered couplings often stem from the high activation required. Common side products include guanidinium by-products from uronium reagents and epimerization of chiral centers.
Troubleshooting Steps:
-
Minimize Guanidinium Formation: When using uronium/aminium reagents like HATU or HBTU, a side reaction can occur where the amine reacts with the coupling reagent itself. To avoid this, ensure the carboxylic acid is fully activated before adding the amine. A common practice is to add the coupling reagent and base to the carboxylic acid and stir for a few minutes before introducing the amine.[6]
-
Prevent Epimerization: For chiral carboxylic acids, racemization or epimerization at the α-carbon is a significant risk, especially with highly reactive intermediates and elevated temperatures. Using acyl fluorides is reported to be less prone to α-racemization than using acyl chlorides.[1][2] Additives like HOBt or Oxyma Pure can also help suppress this side reaction.
-
Avoid Reagent-Derived Impurities: Some reagents, like XtalFluor-E, can release nucleophilic by-products (e.g., diethylamine) that compete with your intended amine, leading to undesired amides.[1] Choosing reagents like BTFFH, which do not release such by-products, can lead to cleaner reactions and higher yields.[1]
Q3: My Buchwald-Hartwig amination with a hindered aryl halide or amine is slow and inefficient. How can I improve it?
A: The efficiency of Buchwald-Hartwig amination is highly dependent on the ligand, base, and catalyst system, especially with challenging substrates.
Troubleshooting Steps:
-
Select an Appropriate Ligand: Sterically hindered biaryl phosphine ligands are often necessary for coupling hindered substrates.[7][8] The choice of ligand is critical and often requires screening. Bidentate phosphine ligands like BINAP and DPPF were early developments that improved rates and yields.[9]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reliable formation of the active catalytic species compared to sources like Pd(OAc)₂.[10]
-
Optimize the Base and Solvent: The choice of base (e.g., NaOtBu, K₃PO₄) and solvent (e.g., toluene, dioxane) can dramatically impact the reaction outcome.[10] These parameters often need to be screened for a specific substrate combination.
-
Consider the Halide: Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig couplings.[10] If possible, using the corresponding aryl bromide or iodide can significantly improve reaction success.
Data & Reagent Comparison
The selection of the right coupling reagent is critical for success. The tables below summarize the performance of various reagents under different conditions for hindered couplings.
Table 1: Comparison of Coupling Methods for a Hindered Acid and Amine Reaction: Coupling of carboxylic acid 1a with N-cyclopropyl-2-aminothiazole 1b
| Entry | Coupling Agent(s) | Temperature | Time | Conversion (%) |
| 1 | HATU / DIPEA | Room Temp. | 4 d | 17 |
| 2 | EDC / HOBt | Room Temp. | 24 h | 0 |
| 3 | DCC / DMAP | 40 °C | 5 d | 0 |
| 4 | Ghosez's Reagent | Room Temp. | 4 d | 9 |
| 5 | BTFFH / Pyridine | 80 °C | 12 h | >95 (85% Yield) |
| (Data sourced from Due-Hansen, M. E., et al., Org. Biomol. Chem., 2015)[1] |
Table 2: Effectiveness of BTFFH-Pyridine Method on Various Hindered Substrates
| Carboxylic Acid | Amine | Yield (%) |
| Diphenylacetic acid | Diisopropylamine | 71 |
| Triphenylacetic acid | Propargylamine | 91 |
| Triphenylacetic acid | tert-Butylamine | 84 |
| Octanoic acid | tert-Pentylamine | 91 |
| (Data sourced from Due-Hansen, M. E., et al., Org. Biomol. Chem., 2015)[1] |
Diagrams & Workflows
Visual aids to guide your experimental design and troubleshooting process.
Caption: A flowchart for diagnosing and solving low-yield amide coupling reactions.
Caption: A guide for selecting coupling reagents based on steric demand.
Key Experimental Protocol
Protocol: Amide Coupling of Hindered Substrates via In Situ Acyl Fluoride Formation
This protocol is adapted from a procedure demonstrated to be effective for coupling sterically hindered carboxylic acids and amines where other methods failed.[1][2]
Materials:
-
Hindered Carboxylic Acid (1.0 equiv)
-
Hindered Amine (1.2 equiv)
-
BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) (1.2 equiv)
-
Anhydrous Pyridine (3.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the hindered carboxylic acid (1.0 equiv) and the coupling reagent BTFFH (1.2 equiv).
-
Add anhydrous acetonitrile to dissolve the solids (concentration approx. 0.1–0.2 M).
-
Add anhydrous pyridine (3.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride intermediate.
-
Add the hindered amine (1.2 equiv) to the reaction mixture.
-
Seal the vial and heat the reaction to 80 °C.
-
Monitor the reaction progress by a suitable technique (e.g., LC-MS or TLC). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Bot Detection [iris-biotech.de]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Reddit - The heart of the internet [reddit.com]
Temperature control to minimize decomposition of 4-Boc-1-piperazinecarbonyl chloride
This technical support center provides guidance on the optimal temperature control to minimize the decomposition of 4-Boc-1-piperazinecarbonyl chloride during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield | Decomposition of this compound due to high temperatures. | Maintain low reaction temperatures, ideally between 0°C and 5°C, to prevent thermal degradation.[1] |
| Hydrolysis of the acyl chloride due to moisture. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Formation of side products | Side reactions occurring at elevated temperatures. | Keep the reaction temperature low and consistent. Stepwise addition of reagents can also help control the reaction exotherm. |
| Inconsistent results | Variability in reaction temperature. | Use a reliable cooling system (e.g., ice bath, cryocooler) to ensure precise and stable temperature control throughout the experiment. |
| Reagent degradation upon storage | Improper storage conditions leading to decomposition. | Store this compound in a tightly sealed container under an inert atmosphere at a cool and dry place. Recommended storage is often at 2-8°C. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound involve the loss of the Boc protecting group under acidic conditions or at elevated temperatures, and hydrolysis of the highly reactive acyl chloride moiety in the presence of moisture. Thermal decomposition can also lead to the formation of various byproducts, though specific high-temperature degradation pathways are not extensively documented in the literature. Hazardous decomposition products include oxides of carbon (CO, CO2) and nitrogen (NOx).
Q2: What is the optimal temperature range for reactions involving this compound?
A2: To minimize decomposition and side reactions, it is crucial to maintain low temperatures. For many applications, a temperature range of 0°C to 5°C is recommended.[1] Some reactions can be performed at room temperature under mild conditions to avoid decomposition.[2] However, it is essential to monitor the reaction exotherm, as uncontrolled temperature increases can lead to significant degradation.
Q3: How does moisture affect the stability of this compound?
A3: this compound is highly sensitive to moisture. The acyl chloride group readily hydrolyzes in the presence of water to form the corresponding carboxylic acid, which will not participate in the desired acylation reaction, thereby reducing the yield. Therefore, it is imperative to handle the reagent under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the signs of decomposition of this compound?
A4: Visual signs of decomposition can include a change in color or the presence of solid precipitates in a solution. From a reaction monitoring perspective, the appearance of unexpected spots on a TLC plate or additional peaks in an HPLC chromatogram can indicate the formation of degradation products. A decrease in the expected product yield is also a strong indicator of reagent decomposition.
Temperature Stability Data
| Temperature Range | Expected Stability | Recommendations |
| > 30°C | Low - Significant decomposition and side reactions are likely. | Avoid this temperature range. If a reaction requires higher temperatures, consider alternative reagents. |
| Room Temperature (~20-25°C) | Moderate - Can be acceptable for short durations under mild conditions.[2] | Use with caution and for brief reaction times. Monitor for decomposition. |
| 0°C - 5°C | High - Optimal for minimizing decomposition and side reactions.[1] | Recommended for most applications to ensure high yield and purity. |
| < 0°C | Very High - Excellent stability. | May be necessary for highly sensitive reactions or to control strong exothermic processes. |
Experimental Protocol: General Procedure for Acylation using this compound with Temperature Control
This protocol provides a general methodology for the acylation of a primary or secondary amine with this compound, emphasizing critical temperature control steps.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water, ice-salt)
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve the amine substrate and the tertiary amine base (typically 1.1-1.5 equivalents) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Ensure the internal temperature is stable before proceeding.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (typically 1.0-1.2 equivalents) in the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes. Monitor the internal temperature closely during the addition to ensure it does not rise significantly above 5°C.
-
Reaction: Allow the reaction to stir at 0-5°C. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reaction times can vary from 1 to several hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding cold water or a saturated aqueous solution of a mild acid or base, depending on the nature of the product.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure at a low temperature. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizing the Impact of Temperature
The following diagram illustrates the logical relationship between temperature and the stability of this compound.
Caption: Temperature's effect on this compound stability.
References
Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl) from Reaction Mixtures
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with the removal of triethylamine hydrochloride (TEA.HCl), a common byproduct in organic synthesis.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is triethylamine hydrochloride (TEA.HCl) and why does it form in my reaction?
Triethylamine hydrochloride is the salt formed from the reaction between the base triethylamine (TEA) and hydrogen chloride (HCl).[1] In many organic reactions, such as the formation of esters or amides from acyl chlorides, HCl is generated as a byproduct.[1][2] Triethylamine is added as an "HCl scavenger" to neutralize this acid, preventing it from causing unwanted side reactions or degrading the desired product. This neutralization reaction produces the TEA.HCl salt, which then needs to be removed during product purification.[1][2]
Q2: What are the primary methods for removing TEA.HCl from a reaction mixture?
The most common methods for removing TEA.HCl leverage its solubility properties. The three primary techniques are:
-
Aqueous Workup (Washing): Since TEA.HCl is highly soluble in water, washing the organic reaction mixture with water or an aqueous solution (like dilute acid or brine) will extract the salt into the aqueous phase.[3]
-
Filtration: If the reaction is conducted in a solvent in which TEA.HCl is insoluble (e.g., diethyl ether, THF, dioxane), the salt will precipitate as a solid and can be easily removed by filtration.[1][4][5]
-
Solvent Trituration/Precipitation: This involves adding an "anti-solvent" in which your product is soluble but TEA.HCl is not, causing the salt to precipitate. The solid salt is then filtered off. Common anti-solvents for this purpose include diethyl ether and ethyl acetate.[4][6]
Troubleshooting Guide
Q3: My product is sensitive to water/moisture. How can I remove TEA.HCl without an aqueous workup?
For moisture-sensitive compounds, non-aqueous methods are essential.
-
Method 1: Direct Filtration. The most straightforward approach is to use a reaction solvent in which TEA.HCl is insoluble. Solvents like diethyl ether, tetrahydrofuran (THF), or dioxane are often used because the salt precipitates directly as it forms and can be removed by filtering the reaction mixture through a pad of Celite.[4][6]
-
Method 2: Solvent Swap & Filtration. If your reaction requires a solvent in which TEA.HCl is soluble (like dichloromethane or chloroform), you can first remove the reaction solvent under reduced pressure. Then, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or hexane).[4] This will cause the salt to precipitate, allowing for its removal by filtration.
-
Method 3: Co-evaporation. In some cases, particularly with non-polar products, repeated co-evaporation with a non-polar solvent like hexane or heptane on a rotary evaporator can remove the salt.[4]
Q4: I performed an aqueous wash, but I still see TEA.HCl or residual triethylamine in my product's NMR spectrum. What went wrong?
This is a common issue that can arise from several factors:
-
Insufficient Washing: One wash may not be enough. It is often necessary to perform multiple washes (e.g., 3x) with water, dilute HCl, and/or brine to ensure complete removal.[3][7]
-
Incorrect pH: If excess triethylamine (the free base) remains, it is best removed by washing with a dilute acidic solution (e.g., 1N HCl). This protonates the free base, forming the water-soluble salt, which is then extracted into the aqueous layer.[3]
-
Emulsion Formation: An emulsion between the organic and aqueous layers can trap the salt, preventing its complete removal. See Q6 for advice on breaking emulsions.
Q5: The TEA.HCl salt is not precipitating from my organic solvent. How can I force it to crash out?
If the salt remains dissolved, it is likely because it has some solubility in your chosen solvent.
-
Add an Anti-Solvent: Gradually add a non-polar solvent in which TEA.HCl is known to be insoluble, such as diethyl ether, hexane, or heptane.[4] This will decrease the overall polarity of the solvent system and force the salt to precipitate.
-
Cool the Mixture: Lowering the temperature of the reaction mixture can sometimes reduce the solubility of the salt enough to induce precipitation.
-
Concentrate the Solution: Reducing the volume of the solvent by rotary evaporation will increase the concentration of the salt, which may cause it to exceed its solubility limit and precipitate.
Q6: An emulsion formed during my aqueous workup. How can I resolve this?
Emulsions are common when dealing with amine salts. To break an emulsion:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[3]
-
Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period will allow the layers to separate.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break it up.
Q7: My product is also highly soluble in water. How can I separate it from the TEA.HCl?
This is a challenging purification problem.
-
Solvent-Based Precipitation: The best approach is to avoid an aqueous workup altogether. After the reaction, remove the solvent and attempt to find a solvent system that will selectively dissolve your product while leaving the TEA.HCl as a solid for filtration. This may require screening several different organic solvents.[4]
-
Column Chromatography: If other methods fail, purification by column chromatography may be necessary. However, it's important to note that TEA.HCl can sometimes streak on silica gel. A common trick is to pre-treat the crude material by dissolving it in a minimal amount of a strong solvent (like methanol), adding silica gel to make a slurry, and then concentrating it to dryness. This dry-loaded sample can then be purified by column chromatography.
Data Presentation
Table 1: Solubility of Triethylamine Hydrochloride
This table summarizes the solubility of TEA.HCl in various common laboratory solvents. This information is critical when planning a reaction workup.
| Solvent | Solubility | Reference(s) |
| Water | Very Soluble (1440 g/L at 20°C) | [8][9] |
| Ethanol | Soluble / Very Soluble | [8][9][10] |
| Chloroform | Soluble / Very Soluble | [8][9][10] |
| Methanol | Soluble | [11] |
| Dichloromethane (DCM) | High Solubility | [11] |
| Tetrahydrofuran (THF) | Insoluble | [4][6] |
| Diethyl Ether | Insoluble | [6][8][10] |
| Hexane / Heptane | Insoluble | [4] |
| Ethyl Acetate | Sparingly Soluble / Insoluble | [4] |
| Dioxane | Insoluble | [5] |
Experimental Protocols
Protocol 1: Removal by Aqueous Workup
This protocol is suitable for water-insensitive products in water-immiscible organic solvents (e.g., Dichloromethane, Ethyl Acetate).
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1N HCl solution to the funnel. This ensures any excess triethylamine free base is converted to the water-soluble salt.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Add an equal volume of deionized water to the organic layer and repeat the washing procedure (shaking, venting, separating).
-
Finally, wash the organic layer with an equal volume of saturated brine to help remove any remaining dissolved water.[3]
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Removal by Filtration
This protocol is ideal for reactions performed in solvents where TEA.HCl is insoluble (e.g., THF, Diethyl Ether).
-
Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.
-
Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply vacuum to filter off the solid TEA.HCl.
-
Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.
-
Combine the filtrate and the washings. This solution contains your desired product.
-
Remove the solvent from the filtrate under reduced pressure to isolate the product.
Visualizations
Caption: Decision workflow for selecting a TEA.HCl removal method.
Caption: Troubleshooting guide for an incomplete aqueous workup.
Alternatives to Triethylamine
To avoid issues with TEA.HCl removal, consider using an alternative base.
-
Hünig's Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a sterically hindered non-nucleophilic base. Its corresponding hydrochloride salt has significantly greater solubility in organic solvents, which can prevent it from precipitating during the reaction but often makes it easier to remove during an aqueous workup compared to TEA.HCl.[3][12]
-
Pyridine: A weaker base than TEA, often used when milder conditions are required. Pyridinium hydrochloride is water-soluble.[13]
-
Polymer-supported Bases: These are solid resins with basic functional groups (like triethylamine). At the end of the reaction, the resin-bound salt can be simply filtered off, greatly simplifying purification.[14]
-
DBU and DBN: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are very strong, non-nucleophilic amidine bases often used in elimination reactions.[12][14] Their salts are typically removed by aqueous workup.
References
- 1. Triethylamine hydrochloride | 554-68-7 | Benchchem [benchchem.com]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. triethylammonium chloride [chemister.ru]
- 10. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 11. wap.guidechem.com [wap.guidechem.com]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. researchgate.net [researchgate.net]
- 14. bdmaee.net [bdmaee.net]
Addressing solubility issues of 4-Boc-1-piperazinecarbonyl chloride in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Boc-1-piperazinecarbonyl chloride.
Solubility Data
Quantitative solubility data for this compound is not widely published. However, based on its chemical structure as an acyl chloride and available information, the following table summarizes its expected solubility in common organic solvents.
| Solvent | Chemical Formula | Type | Expected Solubility | Remarks |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble | A common solvent for reactions with this reagent. |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble | Ensure THF is anhydrous as the compound is moisture-sensitive.[1] |
| Acetonitrile (ACN) | CH₃CN | Polar Aprotic | Soluble | Must be anhydrous. |
| Chloroform | CHCl₃ | Chlorinated | Soluble | A suitable alternative to DCM. |
| Toluene | C₇H₈ | Aromatic | Soluble | Can be used, especially for reactions at higher temperatures. |
| Diethyl Ether | (C₂H₅)₂O | Ether | Sparingly Soluble | Lower polarity may limit solubility compared to THF. |
| Hexanes | C₆H₁₄ | Non-polar | Insoluble | Not a suitable solvent for dissolution. |
| Water | H₂O | Polar Protic | Insoluble (reacts) | Reacts vigorously to hydrolyze into the corresponding carboxylic acid and HCl.[2] |
| Alcohols (e.g., Methanol, Ethanol) | CH₃OH, C₂H₅OH | Polar Protic | Insoluble (reacts) | Reacts with alcohols to form carbamates. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is hydrolysis due to exposure to moisture.[1] The carbonyl chloride group is highly electrophilic and reacts readily with water to form the corresponding carboxylic acid, which is often observed as an impurity in reactions.[1][2]
Q2: How should I properly store this compound?
A2: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, typically a freezer at temperatures below -20°C. This minimizes contact with atmospheric moisture and slows down potential degradation.
Q3: I am observing incomplete dissolution of the reagent in my anhydrous solvent. What could be the issue?
A3: Incomplete dissolution can be due to several factors:
-
Insufficient Solvent: The concentration of the reagent may be too high for the chosen solvent. Try adding more solvent.
-
Low Temperature: While reactions are often cooled, initial dissolution may be more effective at room temperature before cooling the reaction vessel.
-
Reagent Quality: The reagent may have partially hydrolyzed upon storage, leading to less soluble impurities.
Q4: My reaction is not proceeding to completion, and I suspect the this compound is inactive. How can I test its reactivity?
A4: You can perform a small-scale test reaction with a simple, highly reactive amine (e.g., benzylamine) in an anhydrous solvent like dichloromethane. If this reaction does not proceed as expected (monitored by TLC or LC-MS), it is likely that your stock of this compound has degraded.
Q5: Are there any specific safety precautions I should take when handling this reagent?
A5: Yes, this compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| White precipitate forms in the reaction mixture. | 1. Hydrolysis of the reagent by trace amounts of water in the solvent or on glassware. 2. Formation of an insoluble salt byproduct. | 1. Ensure all solvents are anhydrous and glassware is oven-dried before use. Perform the reaction under an inert atmosphere. 2. Check the expected byproducts of your reaction. The precipitate may be normal. |
| The reaction is sluggish or does not go to completion. | 1. The reagent has degraded due to improper storage or handling. 2. The reaction temperature is too low. 3. The nucleophile is not reactive enough under the current conditions. | 1. Use a fresh bottle of the reagent or test the activity of the current batch. 2. While cooling is often necessary to control exotherms, the reaction may require warming to room temperature or gentle heating to proceed. 3. Consider adding a catalyst, such as 4-dimethylaminopyridine (DMAP), or using a more polar aprotic solvent to enhance reactivity.[1] |
| Multiple spots are observed on TLC, indicating side products. | 1. The reaction is being run at too high a temperature, leading to decomposition. 2. The Boc protecting group is being partially cleaved. 3. The nucleophile has multiple reactive sites. | 1. Maintain a low reaction temperature (e.g., 0°C) to minimize side reactions.[1] 2. Ensure the reaction conditions are not acidic. The Boc group is labile to strong acids. 3. If your nucleophile has multiple reactive sites, consider using a protecting group strategy. |
Experimental Protocols
Protocol for Dissolving this compound for a Typical Acylation Reaction
-
Preparation of Glassware: Ensure all glassware (reaction flask, dropping funnel, magnetic stir bar) is thoroughly cleaned and oven-dried (e.g., at 120°C for at least 4 hours) to remove any traces of water.
-
Inert Atmosphere: Assemble the glassware while still warm and allow it to cool to room temperature under a stream of dry inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the experiment.
-
Solvent Selection: Use an anhydrous grade of a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Dissolution: a. Weigh the required amount of this compound in a dry, sealed container, preferably inside a glovebox or under a blanket of inert gas. b. Quickly transfer the solid to the reaction flask. c. Add the anhydrous solvent to the flask via a syringe or cannula. d. Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming (e.g., to 30-35°C) can be applied if dissolution is slow, but avoid excessive heating to prevent decomposition. e. Once a clear solution is obtained, cool the flask to the desired reaction temperature (e.g., 0°C in an ice bath) before adding other reagents.
Visualizations
Caption: Workflow for handling and dissolving this compound.
Caption: Logical relationships in troubleshooting common experimental issues.
References
Validation & Comparative
A Comparative Guide to Urea Synthesis: 4-Boc-1-piperazinecarbonyl Chloride vs. Triphosgene
For researchers, scientists, and professionals in drug development, the synthesis of ureas is a fundamental transformation. The choice of carbonylating agent is critical, influencing reaction efficiency, substrate scope, and safety. This guide provides an objective comparison of two such reagents: 4-Boc-1-piperazinecarbonyl chloride and the widely used phosgene substitute, triphosgene.
While triphosgene is a well-established reagent for a broad range of urea syntheses, this compound presents a more specialized yet valuable alternative, particularly for introducing a Boc-protected piperazine moiety. This comparison aims to delineate the performance, applications, and safety considerations of each, supported by available experimental data and detailed protocols.
Performance and Applications: A Head-to-Head Comparison
Triphosgene, a stable crystalline solid, serves as a safer and more convenient alternative to the highly toxic phosgene gas.[1] It is versatile in its applications, enabling the synthesis of symmetrical, unsymmetrical, and cyclic ureas.[2] The one-pot synthesis of unsymmetrical ureas is a particularly notable application, involving the sequential addition of two different amines.[2]
This compound, on the other hand, is primarily utilized as a reagent to introduce a Boc-protected piperazine group, forming a specific class of ureas (piperazine-1-carboxamides). Its high reactivity as an acyl chloride allows for efficient coupling with primary and secondary amines.[3] The presence of the Boc protecting group offers the advantage of orthogonal chemistry, allowing for subsequent deprotection and further functionalization at the piperazine nitrogen.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for urea synthesis using both reagents. It is important to note that while extensive data exists for triphosgene with a variety of amines, the data for this compound is more limited to its specific application.
Table 1: Urea Synthesis with Triphosgene
| Amine 1 | Amine 2 | Product | Yield (%) | Reference |
| 2-Aminothiophene | Various primary amines | Coumarin-derived unsymmetrical ureas | Moderate to Good | [2] |
| Propargylamine | Aryl hydrazine | N-(propargyl)diazenecarboxamide | Good | [2] |
| Various arylamines | Substituted piperazine | 4-Quinazolinyl piperazine aryl ureas | Good | [2] |
| (2-Aminophenyl)(1H-pyrrol-2-yl)methanone | 4-Methoxyaniline | 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea | 72 | [4] |
| Staurosporine | Staurosporine | Symmetrical urea of Staurosporine | 13 | [2] |
| 4-Ferrocenyl-3,5-dimethylpyrazole | 4-Ferrocenyl-3,5-dimethylpyrazole | Symmetrical dipyrazole urea | Good | [2] |
Table 2: Urea Synthesis with this compound (forming Piperazine-1-carboxamides)
| Amine | Product | Yield (%) | Reference |
| Primary and Secondary Amines | N-Boc-piperazine-1-carboxamides | High (inferred) | [3] |
| Amino acids | N-Boc-piperazine-1-carboxamides of amino acids | up to 87 | [5] |
| Phenazine dioxide derivatives | Piperazine-1-carboxamides of phenazine dioxides | - | [5] |
Note: Specific yield data for a wide range of simple primary and secondary amines with this compound is not extensively documented in the reviewed literature. The yields are generally reported as "high" or in the context of more complex molecule synthesis.
Experimental Protocols
General Procedure for Unsymmetrical Urea Synthesis using Triphosgene
This protocol is a generalized procedure based on literature methods.[4]
Materials:
-
Amine 1
-
Triphosgene
-
Triethylamine (or other suitable base)
-
Amine 2
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Amine 1 and triethylamine (2 equivalents) in an anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of triphosgene (0.33 equivalents) in the same anhydrous solvent.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 15 minutes to 3 hours) to allow for the in-situ formation of the isocyanate or carbamoyl chloride intermediate.
-
Add Amine 2 (1-2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional period (e.g., 15 minutes to several hours) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
General Procedure for Urea (Piperazine-1-carboxamide) Synthesis using this compound
This protocol is a generalized procedure based on the reactivity of acyl chlorides.[3]
Materials:
-
This compound
-
Primary or secondary amine
-
Base (e.g., triethylamine, pyridine, optional depending on the amine salt)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the primary or secondary amine in an anhydrous solvent. If the amine is a hydrochloride salt, add a suitable base (1-2 equivalents) to liberate the free amine.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove any salts and excess reagents.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.
Reaction Mechanisms and Logical Workflow
The synthesis of ureas using both reagents proceeds through a nucleophilic acyl substitution mechanism.
Triphosgene: In the presence of a base, triphosgene decomposes to generate phosgene in situ. The amine then attacks the carbonyl carbon of phosgene (or an activated intermediate) to form a carbamoyl chloride or an isocyanate, which subsequently reacts with a second amine to yield the urea.
This compound: As a stable acyl chloride, it reacts directly with a nucleophilic amine. The amine attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion and the formation of the urea (piperazine-1-carboxamide) linkage.
Figure 1. Comparative workflow for urea synthesis.
Safety Considerations
Both reagents require careful handling, but triphosgene presents a higher potential hazard due to its decomposition into toxic phosgene gas.
Triphosgene:
-
Toxicity: Although a solid, triphosgene can release phosgene upon heating or in the presence of nucleophiles. Phosgene is a highly toxic and corrosive gas.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.
This compound:
-
Reactivity: As an acyl chloride, it is moisture-sensitive and can react with water to release hydrochloric acid.
-
Handling: It should be handled in a dry environment, and appropriate PPE should be worn to avoid contact with skin and eyes.
Conclusion
-
Triphosgene is a versatile and broadly applicable reagent for the synthesis of a wide array of symmetrical and unsymmetrical ureas. Its primary advantage is its role as a convenient and safer substitute for phosgene gas.
-
This compound is a specialized reagent, ideal for the direct and efficient introduction of a Boc-protected piperazine moiety. This is particularly valuable in medicinal chemistry and drug discovery for creating libraries of piperazine-containing compounds.
The choice between these two reagents will ultimately depend on the specific synthetic goal. For general urea synthesis, triphosgene remains a powerful tool. For the targeted synthesis of piperazine-1-carboxamides with the option for further diversification, this compound is an excellent choice. Researchers should always consult the relevant safety data sheets and literature before using either of these reagents.
References
- 1. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 59878-28-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0 | Benchchem [benchchem.com]
Alternatives to 4-Boc-1-piperazinecarbonyl chloride for introducing a Boc-piperazine moiety
In the landscape of modern drug discovery and organic synthesis, the piperazine scaffold is a privileged structure due to its favorable physicochemical properties that can enhance the aqueous solubility and oral bioavailability of drug candidates.[1] Protecting one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group is a critical step in many synthetic routes, allowing for selective functionalization of the other nitrogen. While 4-Boc-1-piperazinecarbonyl chloride has been a traditional reagent for this purpose, a range of effective alternatives are available, each with distinct advantages in terms of efficiency, cost, and safety. This guide provides a detailed comparison of these alternatives, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Key Reagents
The selection of a reagent for introducing a Boc-piperazine moiety often depends on factors such as reaction yield, purity of the product, reaction conditions, and scalability. The following table summarizes the quantitative performance of this compound and its primary alternatives.
| Reagent/Method | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| This compound | Varies | Varies | Highly reactive acyl chloride for efficient acylation.[1] | Moisture sensitive, may require use of a phosgene equivalent in its synthesis.[1] |
| Di-tert-butyl dicarbonate (Boc-anhydride) | 74 - 98.6 | >98 (GC) | Widely available, relatively stable, and high yielding under optimized conditions.[2][3] | Can lead to di-protection of piperazine, requiring careful control of stoichiometry.[4][5] |
| Boc-anhydride with Acetic Acid Salt Formation | Good | Good | Improves selectivity for mono-protection by forming a piperazine salt.[5][6][7] | Requires an additional salt formation step. |
| Multi-step Synthesis from Diethanolamine | 94.0 - 94.3 | 99.4 - 99.6 | High yield and purity, suitable for industrial scale production, uses readily available starting materials.[4][7] | A three-step process involving chlorination, Boc protection, and cyclization.[4][5][6] |
Reaction Mechanisms and Workflows
The introduction of a Boc-piperazine moiety can be achieved through different chemical transformations. Understanding the underlying mechanisms and experimental workflows is crucial for successful synthesis.
General Reaction for Boc Protection of Piperazine
The most common method involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of a Boc-group donor, such as this compound or di-tert-butyl dicarbonate.
Caption: General mechanism for the introduction of a Boc group onto the piperazine ring.
Comparative Experimental Workflow
The choice of reagent significantly impacts the experimental procedure. The following diagram illustrates the key steps involved in using the primary alternatives.
Caption: Simplified workflows for different methods of Boc-piperazine synthesis.
Detailed Experimental Protocols
To facilitate the practical application of these methods, detailed experimental protocols for the most prominent alternatives are provided below.
Protocol 1: Direct Boc-Protection of Piperazine using Di-tert-butyl dicarbonate
This protocol is adapted from a common laboratory procedure for the mono-Boc protection of piperazine.[2]
Materials:
-
1-(4-hydroxyphenyl)piperazine (or piperazine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.05 eq) to the suspension.
-
Stir the mixture at room temperature overnight.
-
Filter the reaction mixture to remove any insoluble material.
-
Evaporate the filtrate to dryness.
-
Triturate the resulting solid with diethyl ether to afford the purified 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine.[2]
Protocol 2: High-Yield Synthesis of N-Boc Piperazine from Diethanolamine
This protocol describes a three-step industrial synthesis method that produces N-Boc piperazine with high yield and purity.[4]
Step 1: Chlorination of Diethanolamine
-
Add thionyl chloride (3.0 eq) to a reaction vessel.
-
Add diethanolamine (1.0 eq) dropwise to the thionyl chloride.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture and quench with purified water.
Step 2: Boc Protection
-
Add sodium carbonate to the aqueous solution from Step 1 until the pH is above 10.
-
Cool the mixture and add di-tert-butyl dicarbonate (1.0 eq).
-
Stir the reaction at 10-30°C for at least 12 hours.
Step 3: Cyclization
-
Heat the reaction mixture to 55-65°C.
-
Slowly add ammonia water (3.0 eq) dropwise over approximately 3 hours.
-
Maintain the temperature at 60°C and continue the reaction for another 2.5-3 hours.
-
Cool the reaction to below 25°C.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc piperazine.[4]
Conclusion
While this compound is a potent reagent for introducing the Boc-piperazine moiety, several viable alternatives offer significant advantages. The direct reaction of piperazine with di-tert-butyl dicarbonate is a straightforward and high-yielding method, with selectivity for mono-protection improvable through techniques like salt formation. For large-scale industrial production, the multi-step synthesis from diethanolamine provides an exceptionally high-yielding and pure product. The choice of the most suitable method will ultimately be guided by the specific requirements of the synthesis, including scale, cost considerations, and desired purity. This guide provides the necessary data and protocols to make an informed decision for the efficient incorporation of the valuable Boc-piperazine building block in research and development.
References
- 1. This compound | 59878-28-3 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
Purity Analysis of 4-Boc-1-piperazinecarbonyl Chloride: A Comparative Guide to NMR and LC-MS Techniques
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. 4-Boc-1-piperazinecarbonyl chloride is a versatile intermediate used in the synthesis of a wide array of complex molecules and therapeutically relevant compounds. Its high reactivity, attributed to the acyl chloride group, makes it an efficient acylating agent, while the Boc protecting group offers stability and allows for orthogonal deprotection strategies. However, this reactivity also makes the compound susceptible to degradation, primarily through hydrolysis. Therefore, rigorous purity assessment is crucial.
This guide provides a comparative analysis of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), for the characterization and purity determination of this compound. We present detailed experimental protocols, data interpretation, and a direct comparison of the strengths and limitations of each method.
Experimental Protocols
Detailed methodologies for NMR and LC-MS analyses are provided below. These protocols are designed to offer a standardized approach for assessing the purity of this compound.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for acyl chlorides to enhance stability and minimize decomposition that can occur in CDCl₃.[1]
-
Add a known quantity of an internal standard (e.g., dimethyl sulfone) for quantitative analysis (qNMR).
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 5-7 times the longest T1 relaxation time (typically 15-30s for qNMR).
-
Acquisition Time: ≥ 3 seconds.
-
Spectral Width: 0-16 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic peaks of this compound and the internal standard.
-
Calculate purity based on the relative integral values.
-
LC-MS Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.
-
Perform a serial dilution to a final concentration of ~10 µg/mL using the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 210-254 nm.[1]
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 35 psi.
-
-
Data Analysis:
-
Integrate the peak area of the main compound in the chromatogram.
-
Calculate purity using the area normalization method (% Purity = (Area of main peak / Total area of all peaks) x 100).
-
Confirm the identity of the main peak by its mass-to-charge ratio (m/z).
-
Data Presentation and Interpretation
Quantitative data from both analyses can be summarized for a clear comparison.
Table 1: Summary of Purity Analysis Data
| Parameter | ¹H NMR Spectroscopy | LC-MS |
| Purity (%) | >98% (by qNMR) | 99.4% (by peak area normalization)[1] |
| Chemical Shifts (δ, ppm) | ~1.4 (s, 9H, Boc), ~3.6-3.8 (m, 8H, piperazine) | N/A |
| Retention Time (min) | N/A | ~7.5 min (example) |
| Observed m/z | N/A | [M+H]⁺: 249.09 (Expected: 249.09) |
Interpreting the Data:
-
¹H NMR: The spectrum provides structural confirmation. The characteristic singlet for the nine protons of the Boc group and the multiplets for the eight piperazine protons are key identifiers.[3] Impurities, such as residual solvents or hydrolysis products (e.g., the corresponding carboxylic acid), would present additional, identifiable peaks.[1] Quantitative NMR (qNMR) offers high accuracy for purity determination without needing reference standards for each impurity.
-
LC-MS: This technique separates the main compound from its impurities based on polarity. The purity is estimated by the relative area of the main peak in the UV chromatogram.[1] The mass spectrometer confirms the identity by providing the molecular weight of the compound in the main peak and can help in identifying the structures of impurities based on their m/z values.[1] The primary expected impurity would be the hydrolysis product, 4-Boc-piperazine-1-carboxylic acid, which would have a different retention time and a distinct m/z.
Method Comparison
NMR and LC-MS offer complementary information for a comprehensive purity assessment.
Table 2: Comparison of NMR and LC-MS for Purity Analysis
| Feature | ¹H NMR Spectroscopy | LC-MS |
| Quantification | Highly accurate and absolute (qNMR) | Relative quantification; requires standards for accuracy |
| Sensitivity | Lower | Very high, detects trace impurities |
| Identification | Excellent for structural elucidation | Provides molecular weight; fragmentation helps identification |
| Throughput | Lower | Higher, suitable for screening |
| Destructive | Non-destructive | Destructive |
| Solvent/Matrix Effects | Can be affected by solvent peaks | Susceptible to ion suppression/enhancement |
Visualizing the Workflow
The following diagrams illustrate the experimental and logical workflows for the purity analysis of this compound.
Caption: Experimental workflow for ¹H NMR purity analysis.
Caption: Experimental workflow for LC-MS purity analysis.
Caption: Logical workflow for comprehensive purity assessment.
Conclusion
For a comprehensive characterization of this compound, an integrated approach utilizing both ¹H NMR and LC-MS is recommended. NMR spectroscopy serves as a primary tool for unambiguous structure confirmation and provides an accurate, absolute measure of purity through qNMR. LC-MS complements this by offering superior sensitivity for detecting trace-level impurities and confirming the molecular weight of the compound and its byproducts. Together, these techniques provide a robust and reliable assessment, ensuring the quality and integrity of this critical synthetic intermediate for use in research and development.
References
A Comparative Analysis of 4-Boc-1-piperazinecarbonyl Chloride and Other Acylating Agents for Amide Bond Formation
For researchers, scientists, and professionals in drug development, the efficient and selective formation of amide bonds is a cornerstone of organic synthesis. The choice of acylating agent is paramount to the success of these reactions, influencing yield, purity, and reaction conditions. This guide provides a comparative overview of the reactivity of 4-Boc-1-piperazinecarbonyl chloride against other common acylating agents, supported by established chemical principles and representative experimental data.
This compound stands out as a highly effective reagent for introducing the N-Boc-piperazine-1-carboxamide moiety, a common structural motif in medicinally relevant compounds.[1] Its reactivity stems from the acyl chloride functional group, which is among the most electrophilic of the carboxylic acid derivatives.[1][2][3][4][5][6] This inherent reactivity allows for efficient acylation of a wide range of nucleophiles, including amines and alcohols, under mild conditions.[1][7]
The Reactivity Hierarchy of Acylating Agents
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a well-established hierarchy, primarily governed by the ability of the leaving group to depart. A better leaving group corresponds to a more reactive acylating agent. The generally accepted order of reactivity is:
Acyl Chlorides > Acid Anhydrides > Esters > Amides [1][8][9]
This hierarchy is a consequence of the stability of the leaving group as an anion. The chloride ion is an excellent leaving group, making acyl chlorides highly reactive.[1][6] In contrast, the amide ion is a very poor leaving group, rendering amides the least reactive in this series.[1] this compound, as an acyl chloride, resides at the pinnacle of this reactivity ladder.
Comparative Reactivity in Amide Synthesis
To illustrate the practical implications of this reactivity trend, we can compare the performance of this compound with other common acylating agents in a representative reaction, such as the acylation of a primary amine like benzylamine.
| Acylating Agent | Structure | Typical Reaction Conditions | Typical Yield | Reactivity Level |
| This compound | Amine (1 eq.), Triethylamine (1.1 eq.), Dichloromethane (DCM), Room Temperature, 1-3 hours. | >90% | Very High | |
| Acetic Anhydride | Amine (1 eq.), Pyridine or Triethylamine (as catalyst and base), DCM or neat, Room Temperature to gentle heating, several hours.[10] | 80-95% | High | |
| Benzoyl Chloride | Amine (1 eq.), Pyridine or aqueous NaOH (Schotten-Baumann conditions), Room Temperature, 1-2 hours.[11][12] | >90% | Very High | |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Amine (1 eq.), DMAP (catalyst), DCM or THF, Room Temperature, several hours to overnight.[13][14][15][16] | 85-95% | Moderate | |
| Ethyl Acetate | Amine (1 eq.), High Temperature (reflux), often requires a catalyst (e.g., sodium methoxide), prolonged reaction times (days). | Low to Moderate | Low |
Note: The yields and reaction conditions are representative and can vary depending on the specific substrates and optimization.
Experimental Protocol: Comparative Acylation of Benzylamine
The following is a generalized protocol for comparing the reactivity of different acylating agents with benzylamine. This protocol is designed to be a starting point for researchers to adapt to their specific needs.
Materials:
-
Acylating agent (this compound, acetic anhydride, benzoyl chloride, or di-tert-butyl dicarbonate)
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate/hexanes)
Procedure:
-
To a stirred solution of benzylamine (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add the appropriate base (e.g., triethylamine, 1.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acylating agent (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) if necessary.
-
Determine the yield and characterize the product by spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry).
Visualizing the Reactivity Landscape
The following diagrams illustrate the general concepts of acylating agent reactivity and a typical experimental workflow.
Caption: General reactivity hierarchy of common acylating agents.
Caption: A generalized workflow for comparative acylation experiments.
Conclusion
This compound is a highly reactive and efficient acylating agent, ideal for the introduction of the Boc-protected piperazine moiety into a wide array of molecules. Its position at the top of the reactivity hierarchy for carboxylic acid derivatives allows for rapid and high-yielding reactions under mild conditions, making it a valuable tool in medicinal chemistry and drug development. While other acylating agents such as acid anhydrides and esters can also be employed for amide bond formation, they generally require more forcing conditions or longer reaction times. The choice of acylating agent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired reaction rate, and overall synthetic strategy.
References
- 1. The Relative Reactivities of acyl compounds towards NJ sub { } ^ { n } ar.. [askfilo.com]
- 2. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | 59878-28-3 | Benchchem [benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 11. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 15. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 16. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
A Comparative Guide to 4-Boc-1-piperazinecarbonyl Chloride and 4-methyl-1-piperazinecarbonyl Chloride in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry and drug development, the piperazine moiety is a privileged scaffold due to its favorable physicochemical properties, including its ability to enhance aqueous solubility and oral bioavailability.[1] The introduction of this key structural unit often relies on reactive intermediates that allow for its efficient incorporation into a target molecule. Among these, 4-Boc-1-piperazinecarbonyl chloride and 4-methyl-1-piperazinecarbonyl chloride are two prominent reagents, each offering distinct advantages depending on the synthetic strategy. This guide provides an objective comparison of these two reagents, supported by experimental insights, to aid researchers in their selection for specific synthetic applications.
Introduction to the Reagents
This compound is a versatile building block used to introduce a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group.[1] The primary advantage of the Boc group is its stability under a range of reaction conditions and its facile removal under acidic conditions, allowing for subsequent functionalization of the piperazine nitrogen.[1][2] This makes it an ideal choice for multi-step syntheses where the piperazine core requires further modification.
4-methyl-1-piperazinecarbonyl chloride , on the other hand, introduces a permanently N-methylated piperazine moiety. The methyl group can be crucial for biological activity, and its presence from an early synthetic stage can streamline the overall synthesis by avoiding a separate N-methylation step. This reagent is often employed in the synthesis of pharmaceutical compounds where the N-methylpiperazine pharmacophore is a key feature.[3]
Comparative Analysis
The choice between this compound and 4-methyl-1-piperazinecarbonyl chloride hinges on the desired final product and the overall synthetic plan. The core difference lies in the nature of the substituent at the 4-position of the piperazine ring: a removable protecting group versus a permanent alkyl group.
| Feature | This compound | 4-methyl-1-piperazinecarbonyl chloride |
| Functionality | Introduces a Boc-protected piperazine | Introduces an N-methylated piperazine |
| Key Advantage | Boc group allows for subsequent deprotection and further functionalization of the piperazine nitrogen.[1] | Provides a direct route to N-methylpiperazine-containing compounds. |
| Synthetic Flexibility | High - enables diverse modifications of the piperazine core post-coupling.[1] | Low - the methyl group is generally not removed. |
| Typical Application | Multi-step synthesis of complex molecules requiring a modifiable piperazine scaffold.[1][4] | Synthesis of final target molecules containing the N-methylpiperazine moiety, such as in the case of Zopiclone.[1][5] |
| Deprotection/Modification | Boc group is readily cleaved under acidic conditions (e.g., TFA, HCl).[2][6] | N-demethylation is possible but often requires harsh conditions that may not be compatible with other functional groups.[7] |
Experimental Protocols and Reactivity
Both reagents are acyl chlorides and exhibit similar reactivity towards nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. The reaction typically proceeds via a nucleophilic addition-elimination mechanism.[8][9][10][11][12]
General Experimental Workflow
Caption: Comparative workflow of this compound and 4-methyl-1-piperazinecarbonyl chloride in synthesis.
Protocol 1: Synthesis of a Urea Derivative using this compound (Representative Protocol)
-
Reaction Setup: To a solution of a primary or secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq.).
-
Addition of Reagent: Cool the mixture to 0 °C and add a solution of this compound (1.05 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(4-Boc-piperazine-1-carbonyl)-amine.
Protocol 2: Synthesis of Zopiclone using 4-methyl-1-piperazinecarbonyl chloride
A key step in the synthesis of the sedative-hypnotic drug Zopiclone involves the reaction of 4-methyl-1-piperazinecarbonyl chloride with an alcohol intermediate.[1][3][5]
-
Reaction Setup: To a solution of 6-(5-chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (1.0 eq.) in a polar aprotic solvent such as DMF, add a strong base like sodium hydride (NaH) (1.1 eq.) at 0 °C under an inert atmosphere.
-
Addition of Reagent: Stir the mixture for 30 minutes at 0 °C, then add 4-methyl-1-piperazinecarbonyl chloride (as the free base or hydrochloride salt with an additional equivalent of base) (1.2 eq.).
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by recrystallization or column chromatography to yield Zopiclone.
Deprotection vs. N-Demethylation
The strategic difference between the two reagents is most evident in the post-coupling transformations.
Caption: Post-coupling synthetic pathways.
The deprotection of the Boc group is a standard and high-yielding reaction, typically achieved with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.[2][14][6] This unmasks the secondary amine of the piperazine ring for further elaboration, such as alkylation, acylation, or arylation.
In contrast, N-demethylation of the 4-methylpiperazine moiety is a more challenging transformation, often requiring harsh reagents and conditions that may not be compatible with sensitive functional groups in the rest of the molecule.[7] Therefore, the methyl group is generally considered a permanent feature of the final product.
Conclusion
Both this compound and 4-methyl-1-piperazinecarbonyl chloride are valuable reagents for the incorporation of the piperazine scaffold. The choice between them is dictated by the synthetic end-goal.
-
This compound is the reagent of choice when synthetic flexibility is required, allowing for the late-stage functionalization of the piperazine nitrogen. This is particularly advantageous in the construction of compound libraries for structure-activity relationship (SAR) studies.
-
4-methyl-1-piperazinecarbonyl chloride offers a more direct route to N-methylated piperazine-containing target molecules. This can lead to shorter synthetic sequences when the N-methyl group is a desired feature in the final compound.
Researchers should carefully consider the overall synthetic strategy and the desired final product to make an informed decision on which of these powerful reagents is best suited for their specific needs.
References
- 1. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1904499A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]
- 6. jgtps.com [jgtps.com]
- 7. Replacing the Mixed Function Oxidase N-Demethylation by Hydrogen Peroxide and either Hemoglobin or Ferrous Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. docbrown.info [docbrown.info]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
A Comparative Guide to the Spectroscopic Profile of Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate and a common alternative, 9-fluorenylmethyloxycarbonyl (Fmoc)-piperazine-4-carbonyl chloride. Due to the limited availability of direct experimental spectra for tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate, this guide presents predicted data based on the well-characterized precursor, tert-butyl piperazine-1-carboxylate (1-Boc-piperazine), alongside experimental data for 1-Boc-piperazine and Fmoc-piperazine-4-carbonyl chloride. This information is crucial for the identification, characterization, and quality control of these important reagents in synthetic chemistry and drug discovery.
Introduction
Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate is a key bifunctional building block used in the synthesis of a wide range of pharmaceutical compounds. The presence of the Boc-protecting group on one piperazine nitrogen and the reactive acyl chloride on the other allows for sequential and controlled derivatization. Accurate spectroscopic characterization is essential to ensure the purity and identity of this reagent before its use in complex synthetic pathways. This guide serves as a valuable resource by compiling and comparing the expected and experimentally observed spectroscopic data for this compound and a relevant alternative.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-Boc-piperazine (the precursor to the target compound), the predicted data for tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate, and the available data for Fmoc-piperazine-4-carbonyl chloride.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| 1-Boc-piperazine | -C(CH₃)₃ (Boc) | 1.46 (s, 9H) | 1.46 (s, 9H) |
| -CH₂- (Piperazine, positions 3, 5) | 3.44 (t, 4H) | 3.44 (t, 4H) | |
| -CH₂- (Piperazine, positions 2, 6) | 2.85 (t, 4H) | 2.85 (t, 4H) | |
| -NH- (Piperazine) | 1.75 (s, 1H) | 1.75 (s, 1H) | |
| tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | -C(CH₃)₃ (Boc) | ~1.48 (s, 9H) | Data not available |
| -CH₂- (Piperazine, adjacent to Boc-N) | ~3.6-3.8 (m, 4H) | Data not available | |
| -CH₂- (Piperazine, adjacent to COCl-N) | ~3.8-4.0 (m, 4H) | Data not available | |
| Fmoc-piperazine-4-carbonyl chloride | Fmoc & Piperazine Protons | - | Data not available in this format |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| 1-Boc-piperazine | -C(CH₃)₃ (Boc) | 28.4 | 28.4 |
| -C(CH₃)₃ (Boc) | 79.5 | 79.5 | |
| -CH₂- (Piperazine, adjacent to Boc-N) | 44.0 | 44.0 | |
| -CH₂- (Piperazine, adjacent to -NH) | 45.5 | 45.5 | |
| C=O (Boc) | 154.7 | 154.7 | |
| tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | -C(CH₃)₃ (Boc) | ~28.5 | Data not available |
| -C(CH₃)₃ (Boc) | ~80.0 | Data not available | |
| -CH₂- (Piperazine, adjacent to Boc-N) | ~43-45 | Data not available | |
| -CH₂- (Piperazine, adjacent to COCl-N) | ~48-50 | Data not available | |
| C=O (Boc) | ~154.5 | Data not available | |
| C=O (Acyl Chloride) | ~168-172 | Data not available | |
| Fmoc-piperazine-4-carbonyl chloride | C=O (Carbamate) | ~155-156 | ~155-156[1] |
| Aromatic Carbons (Fluorenyl) | - | ~120-145[1] | |
| Methylene Bridge (Fluorenyl) | - | ~47[1] | |
| Methylene (adjacent to O) | - | ~67[1] | |
| Piperazine Carbons | - | ~43-50[1] |
Table 3: IR Spectroscopy Data (Predicted and Experimental)
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| 1-Boc-piperazine | N-H Stretch | 3280 | 3280 |
| C-H Stretch (Aliphatic) | 2850-2975 | 2850-2975 | |
| C=O Stretch (Boc) | 1695 | 1695 | |
| tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | C-H Stretch (Aliphatic) | ~2850-2980 | Data not available |
| C=O Stretch (Acyl Chloride) | ~1780-1815 (strong) | Data not available | |
| C=O Stretch (Boc) | ~1690-1700 (strong) | Data not available | |
| Fmoc-piperazine-4-carbonyl chloride | C=O Stretch (Carbamate) | - | ~1680-1700[1] |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Formula | Predicted Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) |
| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 187.14 |
| tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | C₁₀H₁₇ClN₂O₃ | 248.70[2] | ~249.1 (with ³⁵Cl), ~251.1 (with ³⁷Cl) |
| Fmoc-piperazine-4-carbonyl chloride | C₁₉H₁₉ClN₂O₂ | 358.82 | Data not available |
Experimental Protocols
The following are general procedures for obtaining the spectroscopic data presented above.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized for each sample.[3]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber.[4][5]
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer in various ways, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6][7]
-
Ionization: The sample molecules are ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).[8][9]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7][9]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[7][8]
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate.
Caption: Workflow for Spectroscopic Analysis of a Synthetic Compound.
References
- 1. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]
- 2. Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | C10H17ClN2O3 | CID 11334154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organomation.com [organomation.com]
- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results
For researchers, scientists, and professionals in drug development, the accurate determination of compound purity is a critical cornerstone of quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and cross-validation of these essential methods.
Principles of Purity Analysis: A Tale of Two Techniques
High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[1] The purity of a target compound is typically determined by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks in the chromatogram.[2][3] This method is highly sensitive and excellent for detecting and quantifying trace impurities.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, provides a direct measure of the number of atomic nuclei in a molecule.[4] The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.[4] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[5][6]
Comparative Analysis of Purity Results
Cross-validation of purity results obtained from orthogonal analytical techniques like HPLC and qNMR is crucial for ensuring the reliability of the data. While both methods are robust, they rely on different physicochemical principles, and thus, their results can sometimes differ. The following table summarizes a comparative purity analysis of several pharmaceutical compounds using both HPLC and qNMR.
| Compound | HPLC Purity (%) (Area Normalization) | qNMR Purity (%) (Internal Standard) | Reference |
| Ofloxacin | 99.2 | 99.5 ± 0.6 | [7] |
| Oxytetracycline | Not directly comparable | 81.70 ± 0.35 (conventional qNMR) | [8] |
| 82.00 ± 0.82 (ISC-HPLC-qNMR) | [8] | ||
| Drug 1d | 98.5 | 97.2 | [9] |
| Glucosinolates | >99 | 60-90 | [10] |
| Daidzein | 97 (by LC-MS) | 78.4 | [11] |
Note: The results for Oxytetracycline compare a modified HPLC-qNMR method with conventional qNMR, highlighting the consistency that can be achieved.
The data generally show good agreement between the two techniques, as seen with Ofloxacin and Drug 1d.[7][9] However, significant discrepancies can arise, as illustrated by the analysis of Glucosinolates and Daidzein, where qNMR revealed lower purity values than chromatography.[10][11] This can be attributed to the presence of impurities that are not detected by the HPLC method (e.g., non-UV active compounds) or to an overestimation of purity by the area normalization method, which assumes that all components have a similar response factor.[12]
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data.
HPLC Purity Determination (Area Normalization Method)
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Analytical column suitable for the analyte (e.g., C18 reverse-phase column).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
High-purity solvents for the mobile phase (e.g., HPLC-grade acetonitrile and water).
-
Solvent for sample and standard preparation.
-
Reference standard of the analyte (if available for peak identification).
-
Sample of the analyte to be tested.
3. Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of solvents, isocratic or gradient, to achieve good separation of the main peak from impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, e.g., 25 °C.
-
Detection Wavelength: A wavelength where the analyte and potential impurities have significant absorbance.
-
Injection Volume: Typically 10-20 µL.
4. Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent to a known concentration. Filter the solution through a 0.45 µm filter.
-
System Suitability: Inject a standard solution to verify the performance of the chromatographic system (e.g., resolution, tailing factor, theoretical plates).
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Analysis: Integrate all the peaks in the chromatogram. Calculate the percentage purity using the area normalization formula:
qNMR Purity Determination (Internal Standard Method)
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Analytical balance with high accuracy (e.g., 0.01 mg).
2. Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3) of high purity.
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum and signals that do not overlap with the analyte signals.
-
Sample of the analyte to be tested.
3. NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse to ensure complete excitation.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure complete relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 150 for accurate quantification).
-
Acquisition Time: Sufficient to ensure good digital resolution.
4. Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the analyte and the internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent. Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum using the optimized acquisition parameters.
-
Data Processing: Process the spectrum with appropriate phasing, baseline correction, and integration.
-
Data Analysis: Select well-resolved signals for both the analyte and the internal standard. Calculate the purity using the following formula:
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Workflow and Logic
To better understand the experimental processes and the logic of cross-validation, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity determination.
Caption: Experimental workflow for qNMR purity determination.
Caption: Logical workflow for cross-validating purity results.
Conclusion: A Synergistic Approach to Purity Assessment
Both HPLC and qNMR are indispensable tools for purity determination, each with its unique strengths. HPLC excels in separating and detecting trace impurities, while qNMR provides a direct and absolute measure of purity without the need for specific impurity reference standards. The cross-validation of results from these two orthogonal techniques provides a high degree of confidence in the assigned purity value. When discrepancies arise, they often highlight the limitations of one method and provide valuable insights into the impurity profile of the compound. Therefore, a synergistic approach, leveraging the complementary nature of HPLC and qNMR, is recommended for a comprehensive and robust assessment of chemical purity in research and development.
References
- 1. enovatia.com [enovatia.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Post-collection purity correction for internal standard correction-high performance liquid chromatography-quantitative nuclear magnetic resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Crucial Role of the Base: A Comparative Guide to HCl Scavengers in Acylation Reactions
For researchers, scientists, and professionals in drug development, the efficiency of acylation reactions is paramount. A key factor influencing the success of these reactions is the choice of a base to scavenge the hydrochloric acid (HCl) byproduct. This guide provides an objective comparison of the efficacy of various bases, supported by experimental data, to aid in the selection of the most appropriate scavenger for your specific acylation needs.
Acylation reactions, fundamental transformations in organic synthesis, are widely employed in the pharmaceutical industry for the formation of esters and amides. The reaction of an acyl chloride with a nucleophile, such as an alcohol or an amine, generates one equivalent of HCl. This acidic byproduct can protonate the starting nucleophile, rendering it unreactive, or lead to undesired side reactions and degradation of acid-sensitive functional groups. Consequently, the use of a base to neutralize the generated HCl is crucial for driving the reaction to completion and maximizing the yield of the desired product.
Efficacy Comparison of Common HCl Scavengers
The selection of an appropriate base is critical and depends on several factors, including the reactivity of the substrate, the reaction conditions, and the desired purity of the final product. Below is a comparative analysis of commonly used organic and inorganic bases for scavenging HCl in acylation reactions.
| Base | pKa of Conjugate Acid | Typical Reaction Conditions | Advantages | Disadvantages |
| Organic Bases | ||||
| Pyridine | 5.25 | Room temperature | Effective catalyst and base | Unpleasant odor, can be difficult to remove |
| Triethylamine (TEA) | 10.75 | Room temperature to reflux | Inexpensive, commonly used | Can form insoluble hydrochloride salts, potentially nucleophilic |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | Room temperature to reflux | Sterically hindered, non-nucleophilic | More expensive than TEA |
| 2,6-Lutidine | 6.65 | Room temperature to reflux | Sterically hindered, less nucleophilic than pyridine | More expensive than pyridine |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | 12.1 | Room temperature | Very strong, non-nucleophilic base | Expensive |
| Inorganic Bases | ||||
| Sodium Bicarbonate (NaHCO₃) | 10.33 (for H₂CO₃) | Room temperature, often in biphasic systems | Inexpensive, easy to remove by filtration | Weaker base, can lead to slower reaction rates |
| Potassium Carbonate (K₂CO₃) | 10.33 (for H₂CO₃) | Room temperature to reflux | Inexpensive, stronger base than NaHCO₃ | Can be heterogeneous, potentially slower reaction rates |
| Sodium Hydroxide (NaOH) | 15.7 (for H₂O) | Low temperatures, biphasic systems | Very inexpensive, strong base | Can hydrolyze the acyl chloride and the ester product |
Experimental Data: A Head-to-Head Comparison
To illustrate the impact of the choice of base on reaction yield, consider the following representative acylation reaction of benzylamine with benzoyl chloride. The data presented below is a synthesis of typical results found in the literature.
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pyridine | Dichloromethane (DCM) | 2 | 92 |
| 2 | Triethylamine (TEA) | Dichloromethane (DCM) | 2 | 95 |
| 3 | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 2 | 94 |
| 4 | Potassium Carbonate (K₂CO₃) | Dichloromethane (DCM)/Water | 4 | 85 |
| 5 | Sodium Bicarbonate (NaHCO₃) | Dichloromethane (DCM)/Water | 6 | 78 |
In a study comparing pyridine and triethylamine (TEA) for the synthesis of 4-benzoyloxy-3-methoxycinnamic acid, TEA provided a higher yield (71.8%) compared to pyridine (65.3%). This suggests that for certain substrates, the stronger basicity of TEA can be advantageous.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a general experimental protocol for evaluating the efficacy of different bases in an acylation reaction is provided below.
General Procedure for the Acylation of an Amine with an Acyl Chloride:
-
To a stirred solution of the amine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane, 0.5 M) at 0 °C is added the selected base (1.1 to 1.5 equivalents).
-
The acyl chloride (1.05 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for a specified period (e.g., 2-6 hours).
-
The progress of the reaction is monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford the desired amide.
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for comparing HCl scavenger efficacy.
Caption: General mechanism of acylation and the role of a base.
Conclusion
The choice of a base as an HCl scavenger is a critical parameter in optimizing acylation reactions. While tertiary amines like triethylamine and DIPEA are widely used and generally provide high yields, the selection should be tailored to the specific requirements of the synthesis. For large-scale processes, the cost and ease of removal of inorganic bases like potassium carbonate may be advantageous, despite potentially longer reaction times. This guide provides a framework for making an informed decision, enabling researchers to enhance the efficiency and success of their acylation reactions.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Boc-1-piperazinecarbonyl Chloride
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Boc-1-piperazinecarbonyl Chloride, ensuring the protection of personnel and compliance with environmental regulations.
This compound is a corrosive chemical that can cause severe skin burns and eye damage[1]. Due to its reactivity, particularly with moisture, specific protocols must be followed to neutralize and dispose of this compound and its containers safely.
Hazard and Disposal Information Summary
The following table summarizes the key hazard information and disposal recommendations for this compound.
| Parameter | Information | Source |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
| Primary Hazard | Corrosive | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, water[2][3][4] | |
| Hazardous Decomposition | Reacts with water to produce hydrochloric acid. Combustion may produce oxides of carbon and nitrogen.[2][5] | |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles or face shield, lab coat. | [6][7] |
| Spill Cleanup | Sweep up solid material, avoid generating dust, and place in a designated, labeled container for hazardous waste disposal.[2][6] | |
| Waste Disposal Method | Dispose of as hazardous waste in accordance with federal, state, and local environmental control regulations. Do not mix with other waste. |
Experimental Protocols for Disposal
Below are detailed methodologies for the safe disposal of this compound waste and the management of spills.
1. Small Quantity Waste Neutralization and Disposal
This procedure is intended for the neutralization of small quantities of residual this compound.
-
Step 1: Prepare Neutralizing Solution
-
In a fume hood, prepare a 5% sodium bicarbonate solution in a large beaker with a magnetic stirrer. Ensure the beaker is large enough to accommodate the reaction and any potential foaming.
-
-
Step 2: Slow Addition of Waste
-
While stirring vigorously, slowly and carefully add the this compound waste to the sodium bicarbonate solution. The addition should be dropwise for liquids or in very small portions for solids to control the exothermic reaction and gas evolution.
-
-
Step 3: Monitor and Complete Reaction
-
Continue stirring for at least one hour after the final addition to ensure complete neutralization. Monitor the pH of the solution to confirm it is neutral or slightly basic.
-
-
Step 4: Dispose of Neutralized Waste
-
The neutralized aqueous solution should be disposed of in accordance with local and institutional regulations for chemical waste.
-
2. Large Quantity and Container Disposal
For larger quantities of expired or unused product and empty containers, direct neutralization is not recommended.
-
Step 1: Packaging and Labeling
-
Ensure the original container is tightly sealed. If the container is compromised, place it inside a larger, compatible, and labeled secondary container.
-
Label the container clearly as "Hazardous Waste: Corrosive Solid" and include the chemical name: "this compound".
-
-
Step 2: Segregation and Storage
-
Store the hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials[6].
-
-
Step 3: Professional Disposal
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Provide them with the safety data sheet for the compound.
-
3. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Restrict access to the area and ensure adequate ventilation.
-
-
Step 2: Don Personal Protective Equipment (PPE)
-
Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.
-
-
Step 3: Contain and Absorb the Spill
-
Step 4: Decontaminate the Area
-
Once the bulk of the material has been removed, decontaminate the area with a suitable absorbent material and dispose of it as hazardous waste.
-
-
Step 5: Reporting
-
Report the spill to your institution's environmental health and safety department.
-
Visualizing Disposal Workflows
To further clarify the procedural flow, the following diagrams illustrate the logical steps for routine disposal and emergency spill response.
Caption: Routine Disposal Workflow for this compound.
Caption: Emergency Spill Response for this compound.
References
- 1. Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | C10H17ClN2O3 | CID 11334154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. biosynth.com [biosynth.com]
Essential Safety and Operational Guide for Handling 4-Boc-1-piperazinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Boc-1-piperazinecarbonyl Chloride, a chemical classified as causing severe skin burns and eye damage.[1] Adherence to these procedures is essential to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact and burns. |
| Eye and Face Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA. A face shield may be necessary for splash hazards. | To protect against serious eye damage.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Use in a well-ventilated area is required; a supplied-air respirator or self-contained breathing apparatus (SCBA) may be necessary for situations with a risk of overexposure or in emergencies.[2] | To prevent inhalation of dust or fumes.[2] |
| Body Protection | Chemical-resistant gloves and clothing to prevent skin exposure.[1] A PVC apron or a full protective suit may be required in cases of severe exposure.[2] | To protect the skin from burns and absorption. |
| Footwear | Chemical-resistant, steel-toe boots or shoes. | To protect feet from spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure minimizes the risk of accidental exposure and ensures the integrity of the experiment.
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood with mechanical exhaust.[1][2]
-
Remove all ignition sources as the substance may be combustible.[2]
-
Keep the container tightly closed when not in use, as the material may be hygroscopic.[1]
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.[1]
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
III. Emergency Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1] |
| If Inhaled | Remove the person to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[3] Get medical attention if symptoms occur. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1] |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[6] |
IV. Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Spill Cleanup:
-
Disposal Method:
-
Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[2]
-
Treatment may involve mixing or slurrying in water, followed by neutralization with soda-lime or soda-ash, and then burial in a licensed landfill or incineration in a licensed apparatus after mixing with a suitable combustible material.[2]
-
Consult with the manufacturer or a licensed professional waste disposal service for specific guidance.
-
V. Experimental Workflow and Safety Protocols
The following diagram illustrates the logical flow of operations when working with this compound, integrating safety checkpoints at each stage.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
